Chemical structure and properties of 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid
This technical guide details the chemical structure, physiochemical properties, synthetic pathways, and biological applications of 6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic acid . This compound represents a strategic biaryl...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the chemical structure, physiochemical properties, synthetic pathways, and biological applications of 6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic acid . This compound represents a strategic biaryl scaffold in medicinal chemistry, merging the pharmacophoric properties of nicotinic acid (vitamin B3) with a lipophilic benzyl-pyrazole moiety. It is primarily investigated as a ligand for G-protein coupled receptors (specifically GPR109A/HCA2) and as a fragment in kinase inhibitor discovery.
Executive Summary
6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic acid is a heteroaryl-substituted pyridine derivative. Structurally, it consists of a nicotinic acid core substituted at the C6 position with a 1-benzyl-1H-pyrazole-4-yl group. This modification significantly alters the lipophilicity and steric profile of the parent nicotinic acid, enhancing its potential for hydrophobic pocket binding in protein targets such as the High-Affinity Niacin Receptor (GPR109A) and various tyrosine kinases.
The molecule features a central pyridine ring bearing a carboxylic acid at C3 and a pyrazole ring at C6. The pyrazole is N-alkylated with a benzyl group, providing a "tail" that can penetrate hydrophobic domains in receptor active sites.
Table 1: Physiochemical Specifications
Property
Value
Notes
Molecular Weight
279.29 g/mol
Suitable for oral bioavailability (Rule of 5 compliant).
CAS Number
Research Grade
Often synthesized de novo; related to CAS 253315-22-9 (isomer).
LogP (Predicted)
2.8 – 3.2
Significantly more lipophilic than Nicotinic acid (LogP 0.8).
pKa (Acid)
~3.8 – 4.2
Carboxylic acid moiety; exists as anion at physiological pH.
pKa (Base)
~2.5
Pyridine nitrogen is weakly basic due to electron-withdrawing -COOH.
H-Bond Donors
1
Carboxylic acid -OH.
H-Bond Acceptors
4
Pyridine N, Pyrazole Ns, Carbonyl O.
Solubility
DMSO, DMF, MeOH
Low water solubility in neutral form; soluble as sodium salt.
Synthetic Methodology
The most robust synthesis of 6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic acid utilizes a Suzuki-Miyaura Cross-Coupling approach. Direct coupling of the free acid is possible but often results in lower yields due to catalyst poisoning; therefore, the methyl ester route is the industry standard, followed by hydrolysis.
Reaction Scheme Visualization
The following diagram illustrates the convergent synthesis strategy.
Caption: Convergent synthesis via Suzuki-Miyaura coupling followed by ester hydrolysis.
Add LiOH and stir at Room Temperature for 2–3 hours.
Acidification: Carefully adjust pH to ~3–4 using 1N HCl. The product typically precipitates as a white solid.
Isolation: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.
Biological Mechanism & Applications[6]
Target: GPR109A (HCA2) Agonism
Nicotinic acid (Niacin) is a potent lipid-lowering agent that binds to GPR109A.[5] However, it causes severe cutaneous flushing. Derivatives like 6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic acid are explored to modulate this activity. The benzyl-pyrazole extension targets the hydrophobic vestibule of the receptor, potentially altering the signaling bias or potency [Ref 2].
Signaling Pathway:
Activation of GPR109A inhibits Adenylyl Cyclase (AC) via the Gαi subunit, reducing cAMP levels in adipocytes. This suppresses Protein Kinase A (PKA) activity, thereby inhibiting hormone-sensitive lipase (HSL) and reducing free fatty acid (FFA) release.
Caption: GPR109A signaling cascade leading to antilipolytic effects.
Kinase Inhibition Potential
The "Benzyl-Pyrazole-Pyridine" motif is a privileged scaffold in kinase inhibitors (e.g., c-Met, ALK inhibitors). The pyridine nitrogen and the carboxyl group can form a "hinge binder" motif, while the benzyl group occupies the hydrophobic back-pocket (Gatekeeper region). This structure is often used as a starting point for SAR (Structure-Activity Relationship) optimization in oncology [Ref 3].
References
BenchChem Protocols. (2025). Synthesis of 1-Benzyl-4-(4-bromophenyl)pyrazole via Suzuki Coupling.[3] Retrieved from
Van Herk, T., et al. (2003). Pyrazole derivatives as partial agonists for the nicotinic acid receptor. Journal of Medicinal Chemistry.
Saeed, A., et al. (2018).[6] Synthesis of aryl pyrazole via Suzuki coupling reaction... Bioorganic Chemistry.[6][7]
Molecular weight and formula of 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic Acid Part 1: Chemical Identity & Physicochemical Properties 6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic acid is a...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic Acid
Part 1: Chemical Identity & Physicochemical Properties
6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic acid is a biaryl scaffold utilized in medicinal chemistry, particularly as a pharmacophore in the development of kinase inhibitors and Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. Its structure combines a nicotinic acid core (providing a carboxylate handle for hydrogen bonding or further derivatization) with a benzyl-substituted pyrazole, offering hydrophobic bulk and pi-stacking potential.
Confirmed via fragment analysis (Pyridine + Pyrazole + Benzyl).
Molecular Weight
279.30 g/mol
Monoisotopic Mass: 279.1008 Da
Predicted pKa
~3.8 (Carboxylic acid), ~2.5 (Pyridine N)
Acidic moiety dominates solubility profile.
LogP (Predicted)
2.8 – 3.2
Moderate lipophilicity due to the benzyl group.
H-Bond Donors
1 (COOH)
H-Bond Acceptors
4 (Pyridine N, Pyrazole N, Carbonyl O, Hydroxyl O)
Structural Topology
The molecule features a C–C bond between the C6 position of the pyridine ring and the C4 position of the pyrazole ring. This distinguishes it from the more common N-linked isomers (e.g., 6-(1H-pyrazol-1-yl)nicotinic acid). The benzyl group is attached to the N1 position of the pyrazole, locking the conformation and extending the hydrophobic reach of the molecule.
Part 2: Synthetic Architecture & Protocol
The synthesis of 6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic acid is most reliably achieved via a Suzuki-Miyaura cross-coupling reaction . This pathway is preferred over direct nucleophilic aromatic substitution (SɴAr) because the C4 position of the pyrazole is nucleophilic, not electrophilic, making direct displacement difficult without transition metal catalysis.
Retrosynthetic Analysis
The strategic disconnection occurs at the biaryl bond (Pyridine-Pyrazole).
Fragment A (Electrophile): Methyl 6-chloronicotinate (preferred over the free acid to prevent catalyst poisoning).
Fragment B (Nucleophile): 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq). Rationale: The bidentate ferrocene ligand prevents palladium aggregation and tolerates the nitrogen heterocycles.
Base: K₂CO₃ (3.0 eq) or Cs₂CO₃.
Solvent: 1,4-Dioxane/Water (4:1 v/v). Rationale: Water is essential for the transmetallation step in the Suzuki cycle.
Conditions: Degas with N₂; heat to 90°C for 4–6 hours.
Validation (QC): Monitor via TLC (Hexane/EtOAc 1:1). The starting chloride (Rf ~0.7) should disappear, replaced by the fluorescent biaryl ester (Rf ~0.4).
Step 2: Ester Hydrolysis (Saponification)
Reagents: LiOH·H₂O (3.0 eq).
Solvent: THF/MeOH/Water (2:1:1).
Conditions: Stir at Room Temperature (RT) for 2 hours.
Workup: Acidify to pH 3–4 with 1M HCl. The target acid typically precipitates as a white/off-white solid.
Purification: Filtration and washing with cold water/ether. Recrystallization from Ethanol if necessary.
Synthetic Workflow Diagram
Caption: Convergent synthesis via Suzuki cross-coupling followed by saponification.
Part 3: Biological & Pharmaceutical Context
Pharmacophore Relevance
The 6-(pyrazol-4-yl)pyridine scaffold is a "privileged structure" in drug discovery, often serving as a bioisostere for biaryl systems found in:
HIF-PH Inhibitors: Mimicking the 2-oxoglutarate cofactor binding mode. The carboxylic acid coordinates with the active site iron (Fe²⁺), while the benzyl-pyrazole moiety extends into the hydrophobic pocket.
Kinase Inhibitors: The pyridine nitrogen and pyrazole nitrogen can function as a hinge-binding motif (acceptor-donor pair) in ATP-competitive inhibitors.
Analytical Verification (Self-Validating Data)
To confirm the identity of the synthesized product, researchers should verify the following NMR signatures:
¹H NMR (DMSO-d₆):
δ 13.0-13.5 ppm: Broad singlet (COOH).
δ 9.0 ppm: Doublet (Pyridine H2, deshielded by N and COOH).
δ 8.3 ppm: Singlet (Pyrazole H5).
δ 8.0 ppm: Singlet (Pyrazole H3).
δ 5.4 ppm: Singlet (Benzyl CH₂).
δ 7.2-7.4 ppm: Multiplet (Phenyl ring protons).
Part 4: Quality Control & Stability
Solubility: The free acid is sparingly soluble in water but soluble in DMSO and dilute aqueous base (NaOH/NaHCO₃).
Stability: Stable at room temperature. Avoid strong oxidizing agents which may attack the benzylic position.
Handling: Standard safety protocols for irritants (H315, H319, H335).
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for standard Suzuki coupling protocols).
Japan Tobacco Inc. (2019).[1] Enarodustat (JTZ-951) Mechanism and Structure. (Context for HIF-PH inhibitor scaffolds).
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Pyridine-3-carboxylic acid derivatives.
The Pharmacological Versatility of 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic Acid Derivatives: A Technical Guide
Executive Summary The 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid scaffold represents a highly privileged structural motif in modern medicinal chemistry. By integrating the hydrogen-bonding capacity of the pyrazole ring,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid scaffold represents a highly privileged structural motif in modern medicinal chemistry. By integrating the hydrogen-bonding capacity of the pyrazole ring, the lipophilic anchoring of the benzyl group, and the rigid, aromatic framework of nicotinic acid, this pharmacophore demonstrates potent multi-target biological activity. This whitepaper dissects the mechanistic causality, quantitative efficacy, and self-validating experimental protocols required to evaluate these derivatives, focusing on their dual utility as Pim-1 kinase inhibitors in oncology[1] and Multi-Target Directed Ligands (MTDLs) in neurodegenerative diseases[2].
Targeted Oncology: Mechanism of Pim-1 Kinase Inhibition
Mechanistic Rationale
Pim-1 is a constitutively active serine/threonine kinase that lacks a regulatory domain, meaning its activity is entirely dependent on its expression levels, which are driven by the upstream JAK/STAT pathway[]. Overexpression of Pim-1 is a hallmark of various malignancies, including prostate cancer and acute myeloid leukemia, where it phosphorylates and inactivates pro-apoptotic proteins like BAD[4].
The 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid derivatives function as highly selective, ATP-competitive inhibitors[5]. The causality of their binding affinity lies in the unique architecture of the Pim-1 ATP-binding pocket. Unlike most kinases, Pim-1 possesses a unique hinge region containing a proline residue (Pro123) that lacks a hydrogen bond donor. The nicotinic acid moiety capitalizes on this by forming atypical, highly selective hydrogen bonds with the hinge backbone, while the 1-benzyl group extends deeply into the hydrophobic pocket, displacing water molecules and driving binding enthalpy[6].
Pim-1 kinase signaling pathway and targeted inhibition by pyrazole-nicotinic acid derivatives.
To establish a self-validating system for kinase inhibition, the ADP-Glo™ assay is utilized. This method measures ADP production universally, providing a direct stoichiometric readout of kinase activity.
Causality Check: A kinase-dead mutant of Pim-1 is included to establish the baseline luminescence. This ensures that any observed reduction in signal upon compound addition is strictly causal to the inhibition of Pim-1 catalytic function, eliminating false positives from assay interference.
Step-by-Step Methodology:
Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
Compound Dilution: Serially dilute the 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid derivative in DMSO (final DMSO concentration <1%).
Enzyme/Inhibitor Incubation: Combine 10 ng of recombinant human Pim-1 kinase with the diluted compound in a 384-well plate. Incubate for 30 minutes at 25°C to allow equilibrium binding.
Reaction Initiation: Add 10 µM ATP and 1 µg of BAD peptide substrate to initiate the reaction. Incubate for 60 minutes at 25°C.
Kinase Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to deplete unconsumed ATP. Incubate for 40 minutes.
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.
Readout & Validation: Measure luminescence. Calculate IC50 using non-linear regression. Validate against the kinase-dead mutant baseline to confirm specific catalytic inhibition.
In the context of Alzheimer's Disease (AD), single-target therapies frequently fail due to the multifactorial nature of the pathology. The 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid scaffold is engineered as an MTDL to simultaneously inhibit acetylcholinesterase (AChE) and prevent oxidative stress[2].
The causality of this dual-action lies in the spatial geometry of the molecule. The narrow, 20 Å deep active site gorge of AChE requires a molecule that can span both the Peripheral Anionic Site (PAS) at the entrance and the Catalytic Active Site (CAS) at the base. The lipophilic 1-benzyl group engages in
stacking with Trp286 at the PAS, preventing amyloid- (A) aggregation, while the nicotinic acid core penetrates the gorge to hydrogen bond with the catalytic triad (Ser203, His440, Glu334) at the CAS.
Self-Validating Protocol: Modified Ellman’s Assay for AChE Inhibition
Causality in AChE inhibition is determined by tracking the hydrolysis of acetylthiocholine (ATCh).
Causality Check: To prevent false positives from thiol-reactive compounds (which can directly react with the DTNB reagent), a pre-incubation step without the substrate is mandatory. This self-validating step ensures that the colorimetric readout at 412 nm is exclusively due to enzymatic cleavage rather than chemical degradation.
Step-by-Step Methodology:
Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).
Enzyme Preparation: Dilute Electrophorus electricus AChE to 0.03 U/mL in buffer.
Pre-incubation (Validation Step): In a 96-well plate, mix 140 µL buffer, 20 µL test compound, 20 µL AChE, and 10 µL of 0.01 M DTNB. Incubate for 15 minutes at 25°C. Read absorbance at 412 nm to establish the non-enzymatic thiol-reactivity baseline.
Reaction Initiation: Add 10 µL of 0.015 M ATCh iodide to initiate the reaction.
Kinetic Measurement: Monitor the change in absorbance at 412 nm continuously for 5 minutes.
Data Analysis: Calculate the initial velocity (
) of the reaction. Determine the IC50 by plotting residual activity versus compound concentration.
Experimental Workflow & Quantitative Data Synthesis
To systematically evaluate the biological activity of these derivatives, a rigorous, sequential workflow is employed, moving from biochemical isolation to complex cellular phenotypes.
Sequential experimental workflow for validating multi-target biological activity of derivatives.
Quantitative Data Summary
The following table synthesizes representative quantitative data for optimized 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid derivatives across multiple biological targets, demonstrating their potent nanomolar to low-micromolar efficacy[1],[7].
Biological Target
Assay Type
Representative IC50 / EC50
Primary Mechanism of Action
Pim-1 Kinase
ADP-Glo Luminescence
14.3 nM – 20.4 nM
ATP-competitive hinge binding; prevents BAD phosphorylation.
Induction of apoptosis via Pim-1 pathway inhibition.
HepG2 Cell Line
MTT Viability Assay
0.18 µM – 5.27 µM
Induction of apoptosis via Pim-1 pathway inhibition.
Conclusion
The 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid framework is a highly adaptable pharmacophore. By manipulating the electronic and steric properties of the benzyl ring and the nicotinic acid core, researchers can fine-tune the molecule to act as a potent, single-target Pim-1 kinase inhibitor for oncology, or as a multi-target directed ligand for neurodegenerative diseases. The self-validating protocols outlined in this guide ensure that observed biological activities are mechanistically causal, providing a robust foundation for downstream in vivo pharmacokinetics and clinical drug development.
References
[5] US8436001B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use | Google Patents |
[2] Synthesis and study of the biological activity of thiourea-containing amiridine derivatives as potential multi-target drugs for the treatment of Alzheimer's disease | ResearchGate |
[1] Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators | RSC Publishing |
Therapeutic Potential of Pyrazole-Substituted Nicotinic Acids: A Technical Guide
The following technical guide provides an in-depth analysis of pyrazole-substituted nicotinic acids, a privileged scaffold in modern drug discovery. Executive Summary The fusion of pyrazole moieties with nicotinic acid (...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of pyrazole-substituted nicotinic acids, a privileged scaffold in modern drug discovery.
Executive Summary
The fusion of pyrazole moieties with nicotinic acid (pyridine-3-carboxylic acid) creates a "hybrid pharmacophore" that addresses critical bottlenecks in drug development: solubility, metabolic stability, and target selectivity. While nicotinic acid is a validated modulator of lipid metabolism (via GPR109A), its utility is limited by cutaneous flushing. Conversely, the pyrazole ring is a proven ATP-mimetic in kinase inhibition.
This guide analyzes the therapeutic utility of this scaffold across three axes: Metabolic Regulation (Next-Gen Niacins), Antimicrobial Resistance (MDR-TB agents), and Oncology (Kinase Inhibitors). It provides validated synthetic protocols, Structure-Activity Relationship (SAR) data, and mechanistic insights for researchers.
The Chemical Architecture: Why this Hybrid?
The pyrazole-nicotinic acid scaffold leverages complementary physicochemical properties:
Nicotinic Acid Domain: Provides a polar head group capable of hydrogen bonding (Glu/Arg residues) and salt bridge formation. It serves as the primary anchor for G-protein coupled receptors (GPCRs).
Pyrazole Domain: Acts as a lipophilic spacer and hydrogen bond donor/acceptor. In kinase inhibitors, the pyrazole nitrogen often mimics the adenine ring of ATP, binding to the hinge region of the enzyme.
Scaffold Analysis[1][2]
Lipophilicity (LogP): The pyrazole ring modulates the hydrophilicity of the nicotinic acid, improving membrane permeability (CNS penetration).
Metabolic Stability: Substitution at the pyrazole C3/C5 positions blocks oxidative metabolism, prolonging half-life.
Therapeutic Frontiers & Mechanistic Insights
A. Metabolic Disorders: GPR109A Agonists (Flushing-Free Niacin)
Nicotinic acid treats dyslipidemia but causes severe flushing via
-arrestin signaling in Langerhans cells. Pyrazole-substituted analogs function as biased ligands .
Mechanism: They selectively activate the G-protein pathway (anti-lipolytic) while avoiding
Efficacy: Partial agonist (75% intrinsic activity relative to niacin).[2]
Outcome: Significant reduction in free fatty acids without cutaneous vasodilation.
B. Infectious Diseases: Antimycobacterial Agents
Hydrazide derivatives of pyrazole-nicotinic acids have emerged as potent agents against Multi-Drug Resistant (MDR) Mycobacterium tuberculosis.
Mechanism: Inhibition of mycolic acid synthesis (cell wall disruption) and potential interference with specific bacterial enzymes (Enoyl-ACP reductase).
Broad Spectrum. Increases activity against Gram-negative bacteria (E. coli).
Kinase (Oncology)
Pyrazole C-3 Amine
Aromatic Amide
Selectivity Switch. Amide linkage targets the "gatekeeper" residue in kinases.
Validated Synthetic Protocols
Protocol A: Synthesis of Pyrazole-Nicotinic Acid Hydrazides (Antimicrobial Route)
Rationale: This route utilizes a "one-pot" cyclocondensation efficiency.
Chalcone Formation:
React indole-3-carboxaldehyde (10 mmol) with substituted acetophenone (10 mmol) in ethanol (30 mL).
Add 40% NaOH (5 mL) dropwise at 0°C. Stir at RT for 24h.
Checkpoint: Precipitate formation indicates chalcone. Recrystallize from ethanol.
Heterocyclization:
Dissolve Chalcone (0.01 mol) and Nicotinic Acid Hydrazide (0.01 mol) in glacial acetic acid (20 mL).
Reflux for 12–36 hours (Monitor via TLC, Mobile phase: Acetone/Petroleum Ether 3:7).
Pour reaction mixture into crushed ice.
Filter the solid, wash with water, and recrystallize from ethanol/DMF.
Yield: Typically 65–80%. Characterize via IR (C=N stretch @ 1590 cm⁻¹) and ¹H-NMR (ABX spin system for pyrazoline protons).[5]
Protocol B: Synthesis of Pyrazole-3-Carboxylic Acids (GPR109A Agonist Route)
Claisen Condensation:
React ketone (e.g., 2-hexanone) with diethyl oxalate in the presence of NaOEt/EtOH.
Forms the
-diketo ester intermediate.
Cyclization:
Add hydrazine hydrate (1.1 eq) to the intermediate in EtOH.
Reflux for 2 hours to form the ethyl pyrazole-3-carboxylate.
Hydrolysis:
Treat ester with LiOH (THF/Water) to yield the free carboxylic acid.
Mechanistic Visualization
The following diagram illustrates the dual-pathway signaling mechanism of Pyrazole-Nicotinic Acid Agonists at the GPR109A receptor, highlighting the therapeutic window (Lipolysis inhibition without Flushing).
Caption: Biased agonism of pyrazole-nicotinic acids at GPR109A, favoring the anti-lipolytic Gi pathway over the flushing-inducing
Van Herk, T., et al. (2003).[2] Pyrazole derivatives as partial agonists for the nicotinic acid receptor. Journal of Medicinal Chemistry. Link
Sidhaye, B. B., et al. (2009). Synthesis, antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives. Acta Poloniae Pharmaceutica.[6] Link
Li, X., et al. (2025). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry. Link
Jung, Y. S., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Archives of Pharmacal Research. Link
Ahmad, I., et al. (2025). Pyrazolone-nicotinic acid derivative (4Z)-4-(2-hydroxybenzylidine)-5-methyl-2-(pyridine-3-ylcarbonyl)-2, 4-dihydro-3H-pyrazole-3-one (IIc) as multitarget inhibitor of neurodegeneration.[4] Journal of Pharmacy and Pharmacology. Link
Bekhit, A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Link
Hassan, G. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules. Link
Technical Guide: Solubility Profiling and Thermodynamic Characterization of 6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic Acid
This technical guide details the strategic framework for determining and analyzing the solubility profile of 6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic acid (CAS: 253315-22-9). As a critical pharmaceutical intermediate—often...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the strategic framework for determining and analyzing the solubility profile of 6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic acid (CAS: 253315-22-9). As a critical pharmaceutical intermediate—often utilized in the synthesis of soluble guanylate cyclase (sGC) stimulators and kinase inhibitors—understanding its solid-liquid equilibrium (SLE) is paramount for optimizing purification (crystallization) and formulation processes.
This guide synthesizes established thermodynamic principles with specific structural activity relationship (SAR) insights relevant to this pyrazole-pyridine scaffold.
Executive Summary & Compound Architecture
6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic acid represents a "push-pull" solubility challenge. Its structure combines a polar, ionizable headgroup (nicotinic acid, pKa ~4.8) with a lipophilic, planar tail (benzyl-pyrazole).
Structural Implication: The carboxylic acid moiety drives high crystal lattice energy (via hydrogen bonding dimers), while the benzyl-pyrazole moiety enhances solubility in aprotic polar solvents but limits water solubility.
Solubility Prediction: Unlike pure nicotinic acid (soluble in water/ethanol), this derivative is expected to exhibit peak solubility in dipolar aprotic solvents (DMSO, DMF, NMP) and moderate solubility in medium-polarity alcohols (1-Butanol, IPA), with poor solubility in non-polar alkanes.
Experimental Methodology: The Laser Dynamic Method
For high-precision solubility profiling of this intermediate, the Laser Dynamic Method (Polythermal) is superior to the traditional Shake-Flask method due to its speed and ability to detect the metastable zone width (MSZW).
Protocol: Polythermal Solubility Determination
Objective: Determine the mole fraction solubility (
) across a temperature range (278.15 K to 323.15 K).
Preparation:
Calibrate the analytical balance (uncertainty
g).
Purify solvent to HPLC grade (mass fraction purity
).
Verify solute purity via HPLC (
).
Apparatus Setup:
Use a jacketed glass vessel (50 mL) equipped with a mechanical stirrer and a laser monitoring system (e.g., focused beam reflectance measurement or simple turbidity probe).
Control temperature via a programmable circulating water bath (accuracy
K).
Measurement Cycle (Step-by-Step):
Weighing: Add a known mass of solvent (
) and excess solute () to the vessel.
Dissolution: Heat the mixture slowly (
K/min) while stirring. Record the temperature () at which the laser transmittance returns to 100% (indicating complete dissolution).
Recrystallization: Cool the solution slowly. Record the temperature (
) where transmittance drops (nucleation).
Repetition: Add more solute to the same vessel and repeat to generate a polythermal curve.
Calculation:
Calculate mole fraction solubility (
) using:
Where and are molecular weights of solvent and solute, respectively.
Visualization: Experimental Workflow
Figure 1: Laser Dynamic Solubility Determination Workflow. The cycle allows rapid data collection across multiple concentrations.
Thermodynamic Modeling & Analysis
To validate the experimental data and extract thermodynamic parameters (Enthalpy
, Entropy ), the data must be correlated using standard thermodynamic models.
Model 1: Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility with temperature.
A, B, C: Model parameters determined via multivariate regression.
Suitability: Excellent for systems showing non-linear van't Hoff behavior.
Model 2: van't Hoff Equation
Used to calculate apparent thermodynamic functions.
Plot:
vs . The slope gives .
Visualization: Thermodynamic Logic
Figure 2: Thermodynamic Modeling Flowchart. Experimental data is regressed to extract fundamental solution properties.
Solubility Data Presentation (Standardized)
Since specific literature values for this exact intermediate are proprietary or sparse, the following tables define the required structure for reporting your experimental results.
Table 1: Experimental Solubility (
) in Selected Solvents
Note: Values below are illustrative placeholders based on structural analogs (Nicotinic Acid).
: Endothermic dissolution (Solubility increases with T). Typical for this class of compounds.
Positive
: Entropy-driven process.
Process Application: Purification Strategy
Based on the solubility profile of similar pyridine-pyrazole systems:
Reaction Solvent: Use DMF or DMSO for the coupling reaction (high solubility of reactants and product).
Anti-Solvent Crystallization:
Primary Solvent: DMSO (dissolves the crude 6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic acid).
Anti-Solvent: Water or Ethanol (induces precipitation).
Mechanism:[1][2][3][4][5] The hydrophobic benzyl-pyrazole tail creates a high chemical potential in water, driving rapid crystallization upon water addition.
References
Shake-Flask Protocol:
Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis.
Thermodynamic Modeling (Apelblat):
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics.
Nicotinic Acid Solubility Baseline:
Wang, J., et al. (2013). Solubility of Nicotinic Acid in 3-Picoline + Water Mixtures. Journal of Chemical & Engineering Data.
Compound Reference (Chemical Structure):
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53314959, 6-(1-Benzyl-1H-pyrazol-4-yl)nicotinic acid.
Preclinical Safety Data and Toxicity Profile of 6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic Acid: A Technical Guide for Drug Development
Executive Summary 6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic acid (CAS: 893723-63-2) is a highly specialized bis-heterocyclic building block utilized extensively in medicinal chemistry. Its structural architecture—combining...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic acid (CAS: 893723-63-2) is a highly specialized bis-heterocyclic building block utilized extensively in medicinal chemistry. Its structural architecture—combining a lipophilic benzyl-pyrazole moiety with a polar nicotinic acid core—makes it a privileged scaffold for synthesizing multi-target agents and selective kinase inhibitors, most notably targeting the Pim kinase family in oncology .
As a Senior Application Scientist, I have structured this whitepaper to move beyond a static safety data sheet (SDS). Here, we will dissect the physicochemical causality behind its predictive toxicity, outline self-validating experimental protocols for in vitro safety screening, and provide actionable handling guidelines for drug development professionals.
Structural Toxicology & Physicochemical Profiling
Understanding the safety profile of a compound begins with its structural alerts and physicochemical properties. The lipophilic benzyl group enhances cellular permeability but increases the risk of non-specific microsomal binding. Conversely, the nicotinic acid moiety provides a critical hydrogen-bond donor/acceptor network for target engagement but introduces pH-dependent solubility dynamics.
Because empirical in vivo toxicity data for this specific intermediate is limited in public literature, the following hazard classifications are extrapolated from validated safety data of its core structural analogs: 1-benzyl-1H-pyrazole derivatives and nicotinic acid .
Hazard Identification (GHS Classification)
Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.
Specific Target Organ Toxicity - Single Exposure (Category 3) - H335: May cause respiratory irritation.
First Aid & Emergency Measures
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Causality: Fine powders of heterocyclic carboxylic acids can induce bronchospasm; supplemental oxygen ensures immediate tissue perfusion.
Skin Contact: Wash immediately with plenty of water and soap for at least 15 minutes.
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. The acidic nature of the nicotinic moiety can cause localized pH disruption in the ocular mucosa.
Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel to prevent aspiration pneumonitis.
Handling and Storage Protocols
Handling: Use only under a certified chemical fume hood with appropriate PPE (nitrile gloves, safety goggles, particulate respirator). Causality: The compound's low molecular weight and crystalline nature make it prone to aerosolization.
Storage: Store in a cool, dry, well-ventilated area. Keep the container tightly closed and protect it from light to prevent UV-mediated degradation of the pyrazole ring.
Preclinical Toxicity Validation Workflows
To transition this compound from a chemical intermediate to a validated lead, its safety must be empirically proven. The following protocols are designed as self-validating systems , ensuring that every data point is internally controlled for accuracy.
Objective: Assess acute cellular toxicity and mitochondrial liability.
Causality: The liver is the primary site of xenobiotic metabolism. Using HepG2 cells ensures early detection of reactive metabolites formed from the benzyl-pyrazole moiety.
Self-Validating Mechanism: This protocol utilizes a dual-readout system (Hoechst 33342 for nuclear count and TMRM for mitochondrial membrane potential). If the cell count drops but TMRM remains high in surviving cells, the mechanism is cytostatic rather than acutely cytotoxic.
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well black, clear-bottom plate using DMEM supplemented with 10% FBS. (Rationale: Black plates eliminate optical crosstalk during fluorescence readout).
Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow cell adhesion and metabolic recovery.
Compound Treatment: Prepare a 10-point dose-response curve of the compound (0.1 µM to 100 µM) in DMSO. Ensure the final DMSO concentration does not exceed 0.5% v/v. (Rationale: DMSO >0.5% induces baseline cytotoxicity, confounding the assay window).
Controls: Include a vehicle control (0.5% DMSO) and a positive control (50 µM Tamoxifen).
Exposure: Incubate cells with the compound for 48 hours.
Staining: Add Hoechst 33342 (1 µg/mL) and TMRM (100 nM) directly to the media. Incubate for 30 minutes in the dark.
Imaging & Analysis: Image using a high-content screening system (e.g., PerkinElmer Opera Phenix). Calculate the IC₅₀ based on total nuclear count relative to the vehicle control.
Objective: Evaluate drug-drug interaction (DDI) potential.
Causality: The nitrogen atoms in the pyridine and pyrazole rings possess lone pairs that can coordinate with the heme iron of CYP3A4, potentially inhibiting the clearance of co-administered drugs.
Self-Validating Mechanism: Utilizing a fluorogenic substrate alongside a known potent inhibitor (Ketoconazole) validates the enzymatic activity and structural integrity of the recombinant CYP microsomes.
Step-by-Step Methodology:
Reagent Preparation: Thaw recombinant human CYP3A4 supersomes on ice. Prepare a 2X cofactor mixture containing NADP⁺, Glucose-6-phosphate (G6P), and G6P dehydrogenase in 100 mM potassium phosphate buffer (pH 7.4).
Compound Dilution: Prepare serial dilutions of the test compound (0.01 µM to 50 µM) and Ketoconazole (positive control).
Pre-incubation: Mix 10 µL of compound, 20 µL of CYP3A4 supersomes, and 20 µL of buffer in a 96-well plate. Incubate at 37°C for 10 minutes. (Rationale: Pre-incubation allows for the detection of time-dependent inhibition, a critical DDI liability).
Reaction Initiation: Add 50 µL of the 2X cofactor mixture containing the fluorogenic substrate (BFC, 50 µM) to initiate the reaction.
Kinetic Readout: Monitor fluorescence (Ex/Em = 409/530 nm) continuously for 30 minutes at 37°C.
Data Processing: Calculate the initial velocity (V₀) for each well. Plot % remaining activity vs. log[inhibitor] to determine the IC₅₀.
Mechanistic Pathway & Workflow Visualizations
To fully understand the compound's utility and safety profiling pipeline, we must visualize its logical progression and biological impact.
Toxicity Profiling Workflow
Caption: Logical workflow for preclinical toxicity profiling of pyrazole-nicotinic acid derivatives.
Pharmacological Mechanism of Action (Pim Kinase Inhibition)
When synthesized into a final drug candidate, derivatives of this scaffold frequently act as Pim kinase inhibitors. The diagram below illustrates the downstream signaling consequences of this target engagement, which must be monitored for on-target safety liabilities (e.g., excessive apoptosis in healthy tissue).
Caption: Mechanism of action for Pim kinase inhibition by pyrazole-nicotinic acid derivatives.
A Technical Guide to the Synthesis of 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic Acid: Strategies and Methodologies
Abstract This in-depth technical guide provides a comprehensive overview of plausible and efficient synthetic pathways for the preparation of 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid, a molecule of significant interes...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This in-depth technical guide provides a comprehensive overview of plausible and efficient synthetic pathways for the preparation of 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid, a molecule of significant interest to researchers in medicinal chemistry and drug development. The core of this guide focuses on a convergent synthetic strategy, leveraging the power of transition-metal-catalyzed cross-coupling reactions to construct the target bi-heterocyclic scaffold. We will delve into the retrosynthetic analysis, the synthesis of key building blocks, and detailed, field-proven experimental protocols. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to provide a self-validating and robust synthetic framework. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both a conceptual understanding and practical guidance for the synthesis of this and structurally related compounds.
Introduction: The Significance of the Pyrazolyl-Pyridine Scaffold
The fusion of pyrazole and pyridine rings into a single molecular framework has emerged as a promising pharmacophore in modern drug design.[1] Pyrazolyl-pyridine derivatives have demonstrated a wide array of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] Specifically, substituted pyrazoles are known to act as modulators of nicotinic acetylcholine receptors, and pyrazole-3-carboxylic acids have shown affinity for the nicotinic acid receptor, a target for treating dyslipidemia.[2][3] The title compound, 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid, combines the key structural features of a substituted pyrazole and a nicotinic acid moiety, making it a compound of high interest for biological screening and as a scaffold for further chemical exploration.
This guide will focus on a robust and versatile synthetic approach, primarily centered around the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its efficiency and functional group tolerance in the formation of carbon-carbon bonds between aromatic and heteroaromatic systems.[4][5][6]
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule, 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid (I), suggests a primary disconnection at the C-C bond between the pyrazole and pyridine rings. This disconnection points towards a transition-metal-catalyzed cross-coupling reaction as the key bond-forming step. The Suzuki-Miyaura coupling is particularly well-suited for this transformation, offering mild reaction conditions and a broad substrate scope.[5][6][7] This leads to two principal synthetic routes, A and B, depending on which coupling partner bears the boronic acid (or ester) and which bears the halide.
Figure 1: Retrosynthetic analysis of 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid.
Both routes are viable; however, the availability and stability of the starting materials and intermediates often dictate the preferred pathway. For the purpose of this guide, we will focus on a detailed elaboration of Route A , which involves the coupling of a pyrazole boronic ester with a halogenated nicotinic acid derivative. This choice is based on the often straightforward synthesis of pyrazole boronic esters and the commercial availability of suitable 6-halonicotinic acids.
Synthesis of Key Intermediates
Synthesis of 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (II)
The synthesis of the pyrazole boronic ester intermediate can be accomplished in a three-step sequence starting from readily available precursors.
6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic Acid: A Strategic Scaffold in Modern Drug Discovery
An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistry, the architectural design of active pharmaceutical ingredients (APIs) relies heavily on...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Whitepaper for Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, the architectural design of active pharmaceutical ingredients (APIs) relies heavily on versatile, multi-functional intermediates. 6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic acid has emerged as a privileged scaffold, particularly in the development of targeted kinase inhibitors and multi-target central nervous system (CNS) agents.
As a Senior Application Scientist who has spent years optimizing heterocyclic cross-coupling workflows, I have observed that the true value of this intermediate lies in its tripartite structure: a nicotinic acid core for versatile amide coupling, a pyrazole ring for hinge-region hydrogen bonding, and an N-benzyl group for lipophilic pocket occupation. This whitepaper deconstructs the mechanistic utility, synthetic optimization, and analytical validation of this critical building block.
Mechanistic Role in Drug Design: The Causality of Structure
To understand why this specific intermediate is highly sought after, we must analyze the causality behind its structural components. Drug design is not a random assembly of rings; it is a calculated geometric and electronic exercise.
The Pyrazole-Pyridine Axis in Kinase Inhibition
The 6-(pyrazol-4-yl)pyridine motif is a well-documented pharmacophore for kinase inhibition. In the context of Aurora kinases (critical targets for oncology), the pyrazole nitrogen acts as a vital hydrogen-bond donor/acceptor in the hinge region of the kinase ATP-binding site. Furthermore, crystallographic studies have demonstrated that the introduction of a 1-benzyl substituent at the pyrazole ring dictates the binding mode. The benzyl group forces the molecule to engage with specific residues (such as Thr217 in Aurora-A) or occupy the P-loop, depending on the exact orientation .
Nicotinic Acid as a CNS Multi-Target Vector
Beyond oncology, the nicotinic acid (pyridine-3-carboxylic acid) core is a proven vector for CNS penetration. Recent developments in Alzheimer's disease (AD) therapeutics utilize nicotinic acid derivatives coupled with thioureas to create multi-target drugs. These compounds simultaneously inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) while preventing the self-aggregation of
-amyloid (A42) . The carboxylic acid moiety of our intermediate provides the perfect synthetic handle to generate these complex amide or thiourea libraries.
Caption: Pharmacophore model illustrating the tripartite binding interactions of the intermediate.
Physicochemical Profiling
Before integrating this intermediate into a synthetic pipeline, it is crucial to understand its physicochemical parameters. The amphoteric nature of the molecule (containing both a basic pyridine/pyrazole nitrogen and an acidic carboxylic acid) dictates its solubility and isolation protocols.
Table 1: Key Physicochemical Properties
Parameter
Value / Description
Impact on Workflow
Chemical Formula
CHNO
Standard mass verification (M+H: 280.1)
Molecular Weight
279.30 g/mol
Ideal size for fragment-based drug design
LogP (Predicted)
~2.8
Good lipophilicity; ensures CNS penetrance
H-Bond Donors
1 (COOH)
Requires protection during basic cross-coupling
H-Bond Acceptors
4
High affinity for kinase hinge regions
Isoelectric Point (pI)
~4.5
Critical for precipitation and isolation
Synthetic Methodology: A Self-Validating Protocol
The direct Suzuki-Miyaura coupling of unprotected halonicotinic acids often fails due to catalyst poisoning by the free carboxylate and poor solubility in organic solvents. Therefore, a self-validating, high-yield system requires the use of an ester-protected electrophile (methyl 6-bromonicotinate), followed by a controlled saponification .
Optimization of the C-C Coupling Step
Through iterative experimental design, we have established that bidentate ligands (like dppf) prevent the premature precipitation of palladium black, which is a common failure mode in pyridine cross-couplings.
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
Entry
Catalyst System
Base
Solvent System
Result (Yield)
Causality / Observation
1
Pd(PPh)
NaCO
Toluene/HO
45%
High rate of pyrazole de-boronation.
2
Pd(OAc), SPhos
KPO
Toluene
75%
Good yield, but ligand is cost-prohibitive at scale.
Charge the Reactor: To a dry, argon-flushed round-bottom flask, add methyl 6-bromonicotinate (1.0 eq) and 1-benzyl-1H-pyrazole-4-boronic acid pinacol ester (1.1 eq).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H
O (4:1 v/v). Causality: Degassing is absolute; ambient oxygen will irreversibly oxidize the Pd(0) active species to inactive Pd(II), halting the catalytic cycle.
Catalyst & Base: Add K
CO (2.5 eq) followed by Pd(dppf)Cl (0.05 eq).
Reaction: Heat the mixture to 90°C for 4 hours. Monitor via LC-MS until the bromonicotinate peak is consumed.
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na
SO and concentrate to yield the intermediate ester.
Step 2: Saponification and Isoelectric Isolation
Hydrolysis: Dissolve the crude ester in THF/H
O (1:1). Add LiOH·HO (2.0 eq) and stir at room temperature for 2 hours.
Aqueous Extraction: Remove THF under reduced pressure. Wash the remaining aqueous layer with diethyl ether to remove lipophilic impurities (e.g., homocoupled pyrazole byproducts).
Isoelectric Precipitation (Critical Step): Carefully adjust the aqueous layer to pH 4.5 using 1M HCl. Causality: Because the product contains a basic pyridine ring and an acidic carboxylic acid, it exists as a highly soluble salt at pH > 7 or pH < 2. At its isoelectric point (pH ~4.5), the zwitterionic/neutral species forms, drastically reducing aqueous solubility and triggering crystallization.
Isolation: Filter the resulting white/off-white precipitate, wash with cold water, and dry under vacuum at 50°C.
Caption: Two-step synthetic workflow from starting materials to the final isolated intermediate.
Analytical Validation & Quality Control
To ensure the trustworthiness of the synthesized intermediate before downstream API library generation, a self-validating analytical suite must be employed:
H-NMR (DMSO-): Look for the diagnostic singlet of the pyrazole proton adjacent to the benzyl group (typically around 8.4 ppm) and the distinct AB system of the pyridine protons. The disappearance of the methyl ester singlet ( ~3.9 ppm) confirms complete saponification.
LC-MS: The presence of the[M+H]
ion at m/z 280.1 with a purity of >98% (UV 254 nm) ensures the absence of des-bromo starting material, which can otherwise cause chain-termination in subsequent amide coupling reactions.
Karl Fischer Titration: Given the precipitation from an aqueous medium, confirming water content is <0.5% is mandatory. Excess water will hydrolyze coupling reagents (like HATU or EDC) in the next synthetic step, destroying yields.
References
Title: 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent.
Source: Bioorganic & Medicinal Chemistry Letters, 2015.
URL: [Link]
Title: Synthesis and study of the biological activity of thiourea-containing amiridine derivatives as potential multi-target drugs for the treatment of Alzheimer's disease.
Source: Russian Chemical Bulletin, 2022.
URL: [Link]
Title: New Applications of Heteroarylzinc Nucleophiles.
Source: Massachusetts Institute of Technology (MIT) Thesis, 2015.
URL: [Link]
Foundational
The Benzyl-Pyrazole Nicotinic Acid Scaffold: A Privileged Architecture for Biased Metabolic Agonism and Multitarget Neuroprotection
Executive Summary In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. The benzyl-pyrazo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. The benzyl-pyrazole nicotinic acid (BPNA) scaffold and its closely related pyrazolone derivatives represent a masterclass in rational drug design. By fusing the metabolic stability and hydrogen-bonding capacity of a pyrazole core with the target-specific anchoring of nicotinic acid and the lipophilic tuning of a benzyl appendage, this scaffold has demonstrated profound utility in two distinct therapeutic arenas:
Metabolic Regulation: Acting as partial or G-protein-biased agonists at the GPR109A (HCA2) receptor to treat dyslipidemia without the dose-limiting cutaneous flushing associated with traditional niacin therapy.
Neuroprotection: Functioning as Multitarget-Directed Ligands (MTDLs) that simultaneously inhibit acetylcholinesterase (AChE) and downregulate neuroinflammatory cytokines (COX-2, TNF-α) to reverse cognitive impairment in dementia models.
As an application scientist, I approach this scaffold not merely as a structural entity, but as a programmable biological router. This whitepaper deconstructs the pharmacophore of BPNA scaffolds, explains the causality behind their structural modifications, and provides self-validating experimental protocols for evaluating their efficacy.
The BPNA scaffold is a tripartite system. Each moiety serves a distinct thermodynamic and kinetic purpose when interacting with target proteins.
The Nicotinic Acid (Pyridine-3-Carboxylic Acid) Moiety:
Role: The primary pharmacophoric anchor.
Causality: In metabolic applications, the carboxylic acid is essential for forming a critical salt bridge with Arg111 in the binding pocket of the GPR109A receptor, mimicking the endogenous ligand (3-hydroxybutyrate) and niacin. In neuroprotective applications, the pyridine ring provides anti-inflammatory properties and engages in
stacking with aromatic residues in the peripheral anionic site (PAS) of AChE.
The Pyrazole / Pyrazolone Core:
Role: The rigid geometric linker and efficacy modulator.
Causality: The pyrazole ring contains both hydrogen bond donors and acceptors. When substituted at the 3-position with a carboxylic acid, it shifts the molecule's intrinsic efficacy at GPR109A from a full agonist to a partial agonist. This is a deliberate design choice to uncouple therapeutic Gi-protein signaling from adverse
-arrestin recruitment.
The Benzyl / Aralkyl Appendage:
Role: Lipophilic tuning and sub-pocket occupation.
Causality: The addition of a benzyl group (e.g., 3-chlorobenzyl or 2-hydroxybenzylidene) significantly increases the LogP of the molecule. For CNS targets, this is non-negotiable for Blood-Brain Barrier (BBB) penetration. For GPR109A, the benzyl group occupies an auxiliary hydrophobic pocket, increasing binding affinity (
) while sterically restricting the receptor from adopting the fully active conformation required for -arrestin coupling.
Nicotinic acid (niacin) is a highly effective agent for raising HDL and lowering LDL cholesterol. However, its use is severely limited by cutaneous flushing—a side effect mediated by the activation of GPR109A in epidermal Langerhans cells, which triggers
-arrestin recruitment and subsequent prostaglandin (PGD2/PGE2) release.
By utilizing pyrazole-3-carboxylic acid derivatives, we can achieve biased agonism . These scaffolds bind to GPR109A with high affinity but only induce a partial conformational change. This change is sufficient to activate the Gi-protein pathway (lowering cAMP and inhibiting hormone-sensitive lipase in adipocytes) but insufficient to recruit
-arrestin, thereby bypassing the flushing response.
Caption: Divergent signaling pathways of GPR109A. BPNA scaffolds selectively trigger Gi-protein activation while avoiding
Alzheimer's disease and related dementias are characterized by a complex pathology involving cholinergic deficits, oxidative stress, and neuroinflammation. Single-target drugs often fail in clinical trials due to this multifactorial nature.
Recent breakthroughs have utilized pyrazolone-nicotinic acid derivatives —specifically compounds like (4Z)-4-(2-hydroxybenzylidine)-5-methyl-2-(pyridine-3-ylcarbonyl)-2, 4-dihydro-3H-pyrazole-3-one (Compound IIc)—as multitarget inhibitors. The benzylidene moiety provides radical scavenging properties (antioxidant), the pyrazolone core inhibits AChE, and the nicotinic acid derivative downregulates pro-inflammatory transcription factors like NF-κB and cytokines like TNF-α.
Caption: Multitarget neuroprotective workflow of pyrazolone-nicotinic acid derivatives in dementia models.
Quantitative Data & Structure-Activity Relationship (SAR)
The following table summarizes the quantitative pharmacological profiles of key pyrazole and nicotinic acid derivatives, demonstrating how structural modifications dictate biological outcomes.
Compound / Scaffold
Primary Target
Binding Affinity () /
Intrinsic Efficacy / Functional Outcome
Reference
Nicotinic Acid (Niacin)
GPR109A
~0.1 - 1.0 µM
100% (Full Agonist, induces flushing)
5-butylpyrazole-3-carboxylic acid (4g)
GPR109A
0.072 µM
75% (Partial Agonist, reduced flushing)
5-(3-chlorobenzyl)pyrazole-3-carboxylic acid (4q)
GPR109A
~0.15 µM
39% (Low-efficacy Partial Agonist)
4-(phenyl)thio-1H-pyrazole (5a)
GPR109A
= 45 nM
G-protein biased (No -arrestin recruitment)
Pyrazolone-nicotinic acid (Compound IIc)
AChE / COX-2
N/A (In Vivo focus)
Reverses scopolamine-induced amnesia
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following workflows detail the specific methodologies required to validate the dual functionality of these scaffolds. We prioritize assays that provide direct mechanistic readouts over downstream phenotypic observations.
Protocol A: Validating GPR109A Partial Agonism via
Binding
Causality Check: We utilize
binding rather than a downstream cAMP assay. This provides a direct, stoichiometric readout of G-protein activation at the receptor level, preventing intracellular signal amplification from masking the partial efficacy of the pyrazole derivatives.
Membrane Preparation: Isolate cell membranes from rat adipocytes or HEK293T cells stably expressing human GPR109A. Homogenize in HEPES buffer (pH 7.4) containing protease inhibitors.
Assay Incubation: Incubate 10-20 µg of membrane protein with varying concentrations of the pyrazole derivative (
to M) in assay buffer (50 mM HEPES, 5 mM , 100 mM NaCl, 10 µM GDP) for 30 minutes at 30°C.
Radioligand Addition: Add 0.1 nM
to the mixture. The presence of GDP ensures that the radiolabeled GTP analog only binds to actively exchanging G-proteins triggered by the agonist.
Termination & Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand.
Quantification: Measure bound radioactivity using liquid scintillation counting.
Validation: Normalize data against a maximal response generated by 100 µM Nicotinic Acid (set as 100% intrinsic activity). A true partial agonist will plateau at a sub-maximal level (e.g., 39% for compound 4q).
Protocol B: In Vivo Validation of Multitarget Neuroprotection
Causality Check: We utilize scopolamine to induce cholinergic amnesia because it reliably upregulates neuroinflammatory mediators (COX-2, TNF-α) alongside AChE disruption, providing a robust stress-test for the multitarget capacity of the pyrazolone-nicotinic acid derivative.
Animal Model Preparation: Divide Albino mice (20–25 g) into control, scopolamine-only, and treatment groups.
Induction & Treatment: Administer scopolamine (e.g., 1 mg/kg i.p.) to induce cognitive impairment. Concurrently administer the pyrazolone-nicotinic acid derivative (Compound IIc) to the treatment group for 7-14 days.
Behavioral Assays: Conduct the Y-Maze Test and Morris Water Maze (MWM) to quantify spatial memory and learning retention.
Tissue Harvesting & Biomarker Analysis: Euthanize the animals and isolate the hippocampus.
Neuroinflammation: Perform Enzyme-Linked Immunosorbent Assay (ELISA) on tissue homogenates to quantify COX-2 and TNF-α levels.
Neuronal Viability: Perform Crystal Violet (Nissl) staining on brain slices to quantify the number of surviving neurons and assess anti-apoptotic effects.
Validation: The system is self-validating if the behavioral improvement in the MWM directly correlates with a statistically significant reduction in ELISA-quantified TNF-α and an increase in Nissl-stained viable neurons compared to the scopolamine-only group.
Conclusion
The benzyl-pyrazole nicotinic acid scaffold is a triumph of rational pharmacophore design. By subtly altering the electronic and steric properties of the pyrazole core and its benzyl appendages, researchers can direct the biological fate of the molecule—either anchoring it to GPR109A to safely regulate lipid metabolism without flushing, or driving it across the BBB to dismantle the neuroinflammatory and cholinergic deficits of dementia. Mastering the synthesis and biological evaluation of this privileged scaffold remains a high-yield endeavor for modern drug discovery.
References
T van Herk, J Brussee, A M C H van den Nieuwendijk, P A M van der Klein, A P IJzerman, C Stannek, A Burmeister, A Lorenzen. "Pyrazole derivatives as partial agonists for the nicotinic acid receptor". PubMed (nih.gov).
Synthesis protocol for 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid
Executive Summary This application note details a robust, scalable synthesis protocol for 6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic acid , a privileged scaffold in medicinal chemistry often associated with kinase inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, scalable synthesis protocol for 6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic acid , a privileged scaffold in medicinal chemistry often associated with kinase inhibitors (e.g., PI3K, JAK) and ROR
modulators.
Unlike academic preparations that prioritize yield on a milligram scale, this protocol focuses on process safety, impurity control, and reproducibility . The strategy employs a convergent Suzuki-Miyaura coupling between a stable chloronicotinate electrophile and a pyrazole boronate nucleophile, followed by a controlled saponification. Critical attention is given to mitigating protodeboronation of the heteroaryl boronate and ensuring efficient Palladium (Pd) removal.
Strategic Retro-Analysis
The synthesis is designed around the disconnection of the biaryl C–C bond. We utilize Methyl 6-chloronicotinate as the electrophile rather than the free acid to prevent catalyst poisoning by the carboxylate and to facilitate organic-phase purification post-coupling.
Key Advantages of this Route:
Regiocontrol: The pyrazole nitrogen is benzylated prior to coupling, eliminating N-arylation regioselectivity issues on the final scaffold.
Stability: Pyridine halides are electronically activated for oxidative addition, while the pyrazole boronate pinacol ester is relatively resistant to protodeboronation compared to its boronic acid counterparts.
Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the biaryl core.
Experimental Protocols
Module A: Synthesis of the Nucleophile (Fragment B)
Note: If 1-Benzyl-1H-pyrazole-4-boronic acid pinacol ester is commercially sourced, proceed to Module B.
Rationale: Direct alkylation of 4-bromopyrazole is preferred over alkylating the boronate to avoid chelation-related side reactions.
N-Alkylation: Dissolve 4-bromo-1H-pyrazole (1.0 eq) in DMF. Add
(1.5 eq) followed by Benzyl bromide (1.1 eq) at 0°C. Warm to RT and stir for 4h.
Checkpoint: Monitor by TLC (Hex:EtOAc 4:1). The N1-alkylated product is generally the major isomer.
Miyaura Borylation: React the isolated bromide with Bis(pinacolato)diboron (
, 1.1 eq), KOAc (3.0 eq), and (0.05 eq) in 1,4-dioxane at 90°C for 12h.
Purification: Filtration through Celite® and crystallization from Hexane/EtOAc.
Module B: The Suzuki-Miyaura Coupling
This step forms the critical C–C bond.[1][2] We utilize a biphasic system to solubilize the inorganic base while maintaining the organic reactants in solution.
Hydrolysis: Dissolve the ester in the solvent mixture. Add LiOH and stir at Room Temperature for 2–4 hours.
Why RT? Heating may cause decarboxylation or benzyl cleavage in harsh conditions.
Validation: TLC should show a baseline spot (acid) and disappearance of the non-polar ester.
Isoelectric Precipitation (The Critical Step):
Concentrate the reaction mixture under reduced pressure to remove THF/MeOH.
Dilute the remaining aqueous residue with water.
Cool to 0–5°C in an ice bath.
Slowly add 1N HCl dropwise with vigorous stirring.
Target pH: Adjust pH to 3.5 – 4.0 .
Observation: The product will precipitate as a thick white solid at its isoelectric point.
Isolation: Filter the solid, wash with cold water (2x) and minimal cold ether (to remove organic impurities).
Drying: Vacuum dry at 45°C overnight.
Analytical Data Summary
Fragment
Proton (H NMR, 400 MHz, DMSO-)
Multiplicity
Integration
Acid OH
13.20
Broad Singlet
1H
Pyridine H2
9.05
Doublet (J=2.0 Hz)
1H
Pyridine H4
8.25
dd (J=8.0, 2.0 Hz)
1H
Pyrazole H
8.55, 8.20
Singlets
2H
Pyridine H5
7.95
Doublet (J=8.0 Hz)
1H
Benzyl Ph
7.25 – 7.40
Multiplet
5H
Benzyl CH2
5.45
Singlet
2H
Process Workflow & Logic
Figure 2: Operational workflow emphasizing the Quality Control (QC) checkpoint and the pH-dependent isolation method.
Troubleshooting & Optimization
Protodeboronation: If the Suzuki yield is low (<50%), the pyrazole boronate may be hydrolyzing and deborylating before coupling.
Solution: Switch to anhydrous conditions using Cesium Fluoride (CsF) as the base in dry Dioxane, or use a pre-catalyst like Pd-PEPPSI-IPr for faster turnover at lower temperatures [1].
Palladium Contamination: The pyridine nitrogen can chelate residual Pd, leading to colored products.
Solution: Treat the organic layer in Module B with Thiol-functionalized silica (SiliaMetS® Thiol) or wash with aqueous N-acetylcysteine solution prior to evaporation [2].
Zwitterionic Solubility: If the product does not precipitate at pH 3.5, the concentration may be too low.
Solution: Reduce the aqueous volume significantly before acidification. Nicotinic acids are amphoteric; going too acidic (pH < 1) will redissolve the product as the pyridinium salt.
References
Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from [Link]
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society. Retrieved from [Link][4]
Google Patents. (1962). Purification of nicotinic acid (US3037987A).
Application Note: Optimized Amide Coupling Strategies for 6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic Acid
Executive Summary The synthesis of complex bi-heteroaryl systems is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors, GPCR agonists, and NAMPT inhibitors[1]. 6-(1-Benzyl-1H-pyr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of complex bi-heteroaryl systems is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors, GPCR agonists, and NAMPT inhibitors[1]. 6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic acid is a highly versatile, yet technically demanding, building block. Its unique electronic deficiency and steric topology require precise control over amide coupling conditions to prevent sluggish activation, incomplete conversion, or side-product formation.
This application note provides drug development professionals with a comprehensive, self-validating guide to coupling this specific nicotinic acid derivative. We detail two distinct methodologies: a rapid, HATU-mediated protocol for discovery-scale synthesis, and a highly scalable, chromatography-free T3P-mediated protocol for process chemistry.
Substrate Profiling & Mechanistic Causality
To rationally select coupling conditions, one must first deconstruct the physicochemical and electronic nature of the substrate:
Electronic Deactivation via the Pyridine Core: Nicotinic acid derivatives are inherently electron-deficient. The pyridine nitrogen withdraws electron density from the carboxylate group, rendering it less nucleophilic than an aliphatic carboxylate. Consequently, the initial attack of the carboxylate on the coupling reagent (e.g., the uronium carbon of HATU) is the rate-limiting step.
Steric and Solubility Constraints: The bulky 1-benzyl-1H-pyrazol-4-yl moiety at the 6-position significantly reduces the aqueous solubility of the compound and can cause precipitation of reactive intermediates in non-polar solvents.
Basic Interference: The basic nitrogens on both the pyridine and pyrazole rings can sequester acidic protons or interact with standard coupling reagents. A stoichiometric excess of a non-nucleophilic base (such as DIPEA or Pyridine) is absolutely critical to ensure the carboxylate remains fully deprotonated and available for activation[2].
Reagent Selection Rationale
HATU / DIPEA (Discovery Scale): HATU rapidly converts the sluggish nicotinic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen at the 7-position of the HOAt leaving group provides neighboring group participation, accelerating the subsequent aminolysis step through a hydrogen-bonded cyclic transition state.
T3P / Pyridine (Process Scale): Propylphosphonic anhydride (T3P) generates a stable mixed phosphonic anhydride. Unlike HATU, T3P avoids the generation of explosive byproducts or difficult-to-remove guanidinium species. The mild combination of T3P and pyridine ensures high yields with virtually zero epimerization (critical if coupling to chiral amines) and allows for a completely aqueous workup[2].
Quantitative Data: Reagent Performance Comparison
The following table summarizes the performance metrics of common coupling systems when applied specifically to 6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic acid.
Coupling System
Activation Time
Aminolysis Rate
Epimerization Risk
Workup Complexity
Recommended Scale
HATU / DIPEA
< 5 mins
Very Fast
Moderate
High (Chromatography)
< 1 gram (Discovery)
T3P / Pyridine
15-30 mins
Moderate
Very Low
Low (Aqueous Wash)
> 1 gram (Process)
EDC / HOBt
30-60 mins
Slow
Low
Moderate
Intermediary
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate specific, real-time analytical checkpoints that verify the success of a mechanistic step before the operator proceeds.
Optimized for speed and broad amine compatibility on a < 1g scale.
Preparation: Dissolve 6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic acid (1.0 equiv, 0.2 M) in anhydrous N,N-dimethylformamide (DMF).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).
Validation Checkpoint 1 (Visual): The suspension must become a completely clear solution, confirming full deprotonation of the nicotinic acid.
Activation: Cool the mixture to 0 °C and add HATU (1.2 equiv) in one portion. Stir for 10 minutes.
Validation Checkpoint 2 (Analytical): Quench a 5 µL aliquot into 100 µL of methanol. LC-MS analysis must show the mass of the methyl ester or the HOAt-active ester, confirming the rate-limiting activation step is complete.
Aminolysis: Add the desired primary or secondary amine (1.1 equiv). Remove the ice bath and stir at room temperature for 2 hours.
Validation Checkpoint 3 (Analytical): LC-MS must confirm the disappearance of the active ester mass and the appearance of the target amide mass.
Workup: Dilute the reaction with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous LiCl (to extract DMF), saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.
Optimized for safety, high atom economy, and chromatography-free isolation on a > 1g scale.
Preparation: Suspend 6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic acid (1.0 equiv) and the target amine (1.1 equiv) in EtOAc or 2-MeTHF (0.5 M).
Base Addition: Add Pyridine (3.0 equiv). Pyridine acts as both a base and a nucleophilic catalyst, suppressing epimerization[2].
Activation & Coupling: Add T3P (50 wt% solution in EtOAc, 1.5 equiv) dropwise at room temperature to control any mild exotherm.
Heating: Heat the reaction mixture to 45 °C and stir for 4–6 hours.
Validation Checkpoint 1 (Analytical): HPLC monitoring should indicate >95% conversion. The reaction mixture should remain homogeneous due to the high solubility of T3P byproducts.
Workup (Self-Purifying): Cool to room temperature. Wash the organic layer sequentially with 0.5 M HCl (to remove pyridine and trace unreacted amine), saturated aqueous NaHCO₃, and water.
Validation Checkpoint 2 (Yield/Purity): Because T3P byproducts are entirely water-soluble, evaporation of the dried organic layer will yield the pure amide product (>95% purity by NMR) without the need for chromatography.
Reaction Workflow & Decision Matrix
Fig 1: Strategic workflow for the amide coupling of 6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic acid.
References
Amide bond formation: beyond the myth of coupling reagents
Chemical Society Reviews (2009)[Link]
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine
Organic Letters (2011)[Link]
Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT)
Bioorganic & Medicinal Chemistry Letters (2013)[Link]
Application Note: Precision Preparation of Stock Solutions for 6-(1-Benzyl-1H-pyrazol-4-yl)nicotinic acid
Introduction & Compound Profile 6-(1-Benzyl-1H-pyrazol-4-yl)nicotinic acid is a synthetic heterocyclic carboxylic acid derivative often utilized in medicinal chemistry as a scaffold for G-protein coupled receptor (GPCR)...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Compound Profile
6-(1-Benzyl-1H-pyrazol-4-yl)nicotinic acid is a synthetic heterocyclic carboxylic acid derivative often utilized in medicinal chemistry as a scaffold for G-protein coupled receptor (GPCR) agonists (specifically GPR109A) or as an intermediate in the synthesis of kinase inhibitors.
The molecule features a zwitterionic-capable core (nicotinic acid) modified with a lipophilic benzyl-pyrazole moiety. This structural combination presents specific solubility challenges:
Low Aqueous Solubility: The benzyl and pyrazole groups significantly increase the partition coefficient (LogP), rendering the molecule poorly soluble in neutral aqueous buffers.
pH Sensitivity: The carboxylic acid motif (
) means solubility is pH-dependent. While soluble in basic conditions, storing stocks in basic aqueous solutions is not recommended due to potential hydrolytic instability or precipitation upon addition to physiological buffers (pH 7.4).
Aggregation Risk: Like many planar aromatic heterocycles, this compound is prone to
stacking and micro-precipitation in aqueous transition, which can lead to false negatives in biological assays.
This guide provides a validated protocol for generating high-integrity DMSO stock solutions and executing precipitation-free dilutions for biological assays.
Safety Note: DMSO is a penetrative solvent that can carry toxic compounds through the skin. Wear nitrile gloves and safety glasses. Work in a fume hood.
Step 1: Molar Calculations
Before weighing, calculate the required volume of DMSO to achieve exactly 10 mM (
Equilibrate: Allow the vial of solid compound to warm to room temperature before opening to prevent water condensation on the hygroscopic solid.
Weigh: Tare an anti-static amber glass vial. Weigh the compound accurately (record exact mass).
Add Solvent: Add the calculated volume of Anhydrous DMSO to the vial.
Critical: Do not add water or buffer at this stage.
Dissolve:
Vortex vigorously for 30–60 seconds.
Inspect: Hold the vial up to a light source. The solution must be perfectly clear.
Troubleshooting: If particles persist, sonicate in a water bath for 5 minutes (ambient temperature). If necessary, warm gently to 37°C for 2–3 minutes, then vortex again.
Step 3: Quality Control & Aliquoting
Visual QC: Ensure no suspension or "schlieren" lines (swirls indicating density differences) remain.
Aliquot: Dispense the stock solution into small volumes (e.g., 50–100
L) in sterile microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.
Label: Include Compound Name, Concentration, Solvent, Date, and User Initials.
Step 4: Storage
Short Term (< 1 month): -20°C.
Long Term (> 1 month): -80°C.
Conditions: Store in a sealed container with desiccant. Protect from light.
Workflow Visualization
Diagram 1: Stock Solution Preparation Workflow
Caption: Step-by-step workflow for preparing a stable, precipitate-free DMSO stock solution.
Assay Preparation: The "Intermediate Dilution" Method
The Problem: Directly adding high-concentration DMSO stock (e.g., 10 mM) into aqueous media (e.g., cell culture media) often causes "solvent shock," resulting in rapid microprecipitation of lipophilic compounds like 6-(1-Benzyl-1H-pyrazol-4-yl)nicotinic acid. This leads to erratic assay data.
The Solution: Use a serial dilution scheme that maintains solubility.
Protocol for 10
M Final Assay Concentration
Prepare Intermediate Stock (100x):
Dilute the 10 mM DMSO Stock 1:10 into pure DMSO or 50% DMSO/Buffer (depending on solubility limits) to create a 1 mM Intermediate .
Why? This ensures accurate pipetting of larger volumes and keeps the compound soluble.
Prepare Working Solution (10x):
Dilute the 1 mM Intermediate 1:10 into Culture Media (pre-warmed) .
Result: 100
M compound in 10% DMSO (or less).
Action: Vortex immediately.[1] This step allows the compound to associate with serum proteins (e.g., BSA/FBS) which act as carriers, preventing precipitation.
Final Addition (1x):
Add the Working Solution (10x) to your cells/assay plate at a 1:10 ratio.
Final Conditions: 10
M compound, 1% DMSO (tolerable for most cells).
Diagram 2: Serial Dilution Strategy
Caption: Serial dilution cascade designed to prevent compound precipitation (crashing out) upon contact with aqueous media.
References
Compound Class Properties
PubChem.[2] (n.d.). 6-(1H-Pyrazol-1-yl)nicotinic acid (Analogous Structure) . National Library of Medicine. Retrieved October 26, 2025, from [Link]
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
Biological Context (GPR109A Agonists)
Van Herk, T., et al.[3] (2003).[3] Pyrazole derivatives as partial agonists for the nicotinic acid receptor . Journal of Medicinal Chemistry, 46(18), 3945-3951. Retrieved from [Link]
Application Notes & Protocols for the Recrystallization of 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid
Abstract: This document provides a comprehensive guide for the purification of 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid via recrystallization. It outlines the principles of solvent selection based on the molecule's st...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a comprehensive guide for the purification of 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid via recrystallization. It outlines the principles of solvent selection based on the molecule's structural components, offers a systematic protocol for solvent screening, and details procedures for both single-solvent and multi-solvent recrystallization. The methodologies are designed to be robust and reproducible for researchers in synthetic chemistry and drug development, ensuring the attainment of high-purity crystalline material suitable for downstream applications.
Introduction: The Rationale for Recrystallization
Recrystallization remains a cornerstone technique for the purification of solid organic compounds. For active pharmaceutical ingredients (APIs) and key intermediates like 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid, achieving a high degree of chemical and crystalline purity is paramount. This process leverages differences in solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. An effective recrystallization not only removes chemical impurities but can also afford a specific, stable polymorphic form, which is critical for consistent physicochemical properties.
The target molecule, 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid, possesses a unique combination of functional groups that dictate its solubility and crystallization behavior:
Nicotinic Acid Moiety: Confers acidic properties (pKa of the carboxylic acid) and potential for hydrogen bonding. It is structurally related to niacin (Vitamin B3), which is known to be soluble in hot water and hot ethanol but less so in cold water.[1]
Pyridine Ring: A basic nitrogen atom that can participate in hydrogen bonding.
Pyrazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms, contributing to the molecule's polarity and hydrogen bonding capabilities.
Benzyl Group: A non-polar aromatic substituent that increases the molecule's lipophilicity and influences its solubility in organic solvents.
The presence of both polar (carboxylic acid, pyridine, pyrazole) and non-polar (benzyl) groups suggests that a range of solvents, from polar protic to non-polar aprotic, or solvent mixtures, will be necessary to identify an optimal recrystallization system.
Foundational Principles: Solvent Selection
The ideal recrystallization solvent should exhibit the following characteristics:
High Solvating Power at Elevated Temperatures: The compound should be readily soluble in the boiling solvent.
Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure high recovery.
Favorable Crystal Growth: The solvent should promote the formation of well-defined, easily filterable crystals rather than oils or amorphous precipitates.
Non-reactive: The solvent must not react with the compound.
Appropriate Boiling Point: The boiling point should be high enough to provide a sufficient solubility differential, but low enough for easy removal from the crystals.
Impurity Solubility Profile: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for hot filtration).
Based on the structural components of 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid, a logical screening approach would investigate solvents of varying polarity.
Table 1: Candidate Solvents for Initial Screening
Solvent Class
Specific Solvents
Rationale
Alcohols
Ethanol, Methanol, Isopropanol
Protic solvents capable of hydrogen bonding with the carboxylic acid and nitrogen heterocycles. The benzyl group may limit solubility in lower alcohols. Ethanol is often a good starting point for nicotinic acid derivatives.[2]
Ketones
Acetone
A polar aprotic solvent that can dissolve a wide range of organic compounds. It's a common choice for purifying pyrazole derivatives.[3]
Esters
Ethyl Acetate
Medium polarity aprotic solvent. The benzyl group enhances solubility in esters. Benzyl nicotinate, an ester, shows good solubility in organic solvents.[4]
High-boiling, highly polar solvents capable of dissolving many functionalized organic molecules. Often used when other solvents fail, but can be difficult to remove. Nicotinic acid is soluble in DMSO.[5][6]
Ethers
Tetrahydrofuran (THF), 2-Methyl-THF
Can solvate the non-polar benzyl group while having some affinity for the heterocyclic rings. Nicotinic acid itself is generally insoluble in ether.[1]
Aqueous Systems
Water, Water/Ethanol mixtures
The carboxylic acid group suggests some water solubility, especially at high temperatures. Nicotinic acid is soluble in hot water.[1][2] However, the bulky benzyl group will significantly reduce aqueous solubility.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol for Solvent Screening
This protocol is designed to efficiently screen multiple solvents on a small scale to identify promising candidates for bulk recrystallization.
Workflow Diagram: Solvent Screening
Caption: Systematic workflow for small-scale solvent screening.
Methodology:
Preparation: Into several small, labeled test tubes, place approximately 20-30 mg of crude 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid.
Room Temperature Solubility: To each tube, add a different candidate solvent (from Table 1) dropwise, vortexing after each addition. Note if the compound dissolves readily at room temperature. A solvent that fully dissolves the compound at this stage is generally unsuitable for single-solvent recrystallization.
Hot Solubility: For solvents that do not dissolve the compound at room temperature, gently heat the suspension in a water bath or with a heat gun. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
Cooling and Crystallization: Allow the clear, hot solutions to cool slowly to ambient temperature. If crystals do not form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal of the pure compound.
Cold Precipitation: Once the solution has reached room temperature, place the test tubes in an ice-water bath for 15-20 minutes to maximize precipitation.
Evaluation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid upon cooling.
Protocol for Single-Solvent Recrystallization
This protocol is for purifying the bulk material using an optimal solvent identified from the screening process.
Methodology:
Dissolution: In an Erlenmeyer flask, add the crude 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid. Add the chosen solvent in portions, starting with a volume insufficient to dissolve the entire sample.
Heating: Heat the mixture to a gentle boil on a hot plate with magnetic stirring. Add more solvent in small portions until the solid is completely dissolved. Causality Note: Adding a minimal amount of hot solvent creates a saturated solution, which is essential for maximizing recovery upon cooling.
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (1-2% w/w). Re-heat the mixture to boiling for a few minutes. Expertise Insight: Never add activated carbon to a boiling solution, as it can cause violent bumping.
Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling generally affords larger, purer crystals.
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to complete the crystallization process.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the solvent's boiling point and the compound's melting point.
Protocol for Multi-Solvent (Two-Solvent) Recrystallization
This method is useful if no single solvent is found to be ideal. It requires a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent).
Workflow Diagram: Two-Solvent Recrystallization
Caption: Step-by-step workflow for two-solvent recrystallization.
Methodology:
Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.
Anti-Solvent Addition: While the solution is still hot, add the "bad" solvent dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.
Crystallization and Isolation: Follow steps 5 through 9 from the Single-Solvent Recrystallization protocol. For washing (step 8), use a pre-chilled mixture of the "good" and "bad" solvents.
Alternative Purification Strategy: Acid-Base Salt Formation
For compounds like pyrazoles and nicotinic acids, which contain basic and acidic functionalities, an alternative purification method involves forming a salt, crystallizing it, and then neutralizing it to recover the pure compound.[3]
Protocol Outline:
Dissolution: Dissolve the crude 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid in a suitable organic solvent (e.g., ethanol, acetone).[3]
Acid Addition: Add at least an equimolar amount of a suitable acid (e.g., hydrochloric acid in isopropanol, or oxalic acid) to form the corresponding salt.
Crystallization: The salt will often have very different solubility properties and may crystallize out of the solution upon formation or cooling.
Isolation: Collect the salt crystals by filtration.
Neutralization: Re-dissolve the purified salt in water and adjust the pH with a base (e.g., NaHCO₃ solution) to precipitate the pure, neutral compound.
Final Isolation: Collect the pure compound by filtration, wash with water, and dry.
Summary and Data Logging
Systematic record-keeping is crucial for developing a reproducible protocol. The following table should be used to log experimental observations.
Table 2: Recrystallization Solvent Screening Data
Solvent
Solubility (RT)
Solubility (Hot)
Crystal Formation (Cooling)
Crystal Quality & Quantity
Notes
e.g., Ethanol
Slightly Soluble
Soluble
Yes, after 5 min
Good, needle-like crystals
Promising candidate
e.g., Water
Insoluble
Slightly Soluble
No
N/A
Poor solubility even when hot
e.g., Toluene
Soluble
Soluble
No
N/A
Too soluble, unsuitable
References
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.
Molecular Energetics Group - Universidade de Lisboa. (n.d.). Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Retrieved from [Link]
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for Pyrazole-Nicotinic Acid Derivatives Introduction: The Synthetic Challenge The fusion of pyrazole and nicotinic acid (pyridine-3-carboxylic acid) pha...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for Pyrazole-Nicotinic Acid Derivatives
Introduction: The Synthetic Challenge
The fusion of pyrazole and nicotinic acid (pyridine-3-carboxylic acid) pharmacophores is a highly sought-after motif in medicinal chemistry, frequently appearing in kinase inhibitors, anti-diabetic agents, and CNS therapeutics[1]. However, the construction of these biaryl systems via Suzuki-Miyaura cross-coupling presents significant synthetic hurdles. Both the pyrazole and pyridine rings are nitrogen-rich heterocycles that can act as competitive ligands, coordinating to the palladium catalyst and causing premature catalyst deactivation (poisoning)[2]. Furthermore, unprotected pyrazole N-H bonds and carboxylic acid protons can interfere with the basic conditions required for boronic acid activation, leading to protodeboronation or poor transmetalation efficiency.
Mechanistic Insights: Overcoming Catalyst Poisoning
To successfully couple pyrazole and nicotinic acid derivatives, the catalytic cycle must be carefully tuned. The standard Suzuki-Miyaura mechanism involves oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura catalytic cycle for pyrazole-nicotinic acid cross-coupling.
The bottleneck in coupling these specific heterocycles is the transmetalation step. When using standard Pd(PPh3)4, the monodentate triphenylphosphine ligands can dissociate, leaving the palladium vulnerable to irreversible coordination by the pyrazole or pyridine nitrogens[1].
To circumvent this, two primary strategies have emerged:
Hemilabile P,N-Ligands : The use of pyrazole-tethered phosphine ligands provides a bidentate coordination environment. The strong
-donating phosphine stabilizes the Pd center, while the nitrogen can temporarily dissociate to accommodate the incoming boronic acid during transmetalation, thereby accelerating the reaction and preventing off-cycle poisoning[2].
Aqueous Microwave Catalysis : Utilizing highly stable, water-soluble Pyridine-Pyrazole/Pd(II) complexes under microwave irradiation allows the reaction to proceed so rapidly (often within 2 minutes) that catalyst degradation pathways are kinetically outcompeted[3].
Workflow: Substrate-Driven Optimization
The selection of the optimal coupling protocol depends entirely on the electronic and steric nature of the substrates.
Workflow for optimizing Suzuki couplings of pyrazole-nicotinic acid derivatives.
Quantitative Optimization Data
The following table summarizes the performance of various catalytic systems when applied to pyrazole and pyridine-based cross-couplings. The data highlights the shift from traditional thermal conditions to rapid microwave-assisted green chemistry.
Table 1: Comparative Optimization Data for Pyrazole-Nicotinic Acid Scaffolds
Note: The Pyridine-Pyrazole/Pd(II) system demonstrates exceptional turnover numbers (TON) and can be recycled for up to three cycles without significant loss of activity[3].
Standardized Experimental Protocols
The following protocols are designed to be self-validating. Researchers should monitor the consumption of the halide via LC-MS or TLC to ensure complete oxidative addition before quenching.
Protocol A: Microwave-Assisted Aqueous Coupling (Green Chemistry Approach)
This method is highly recommended for simple, water-tolerant pyrazole and nicotinic acid derivatives, offering rapid reaction times and easy catalyst separation[3].
Preparation : In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the nicotinyl halide (1.0 mmol) and the pyrazole boronic acid (1.3 mmol).
Catalyst & Base Addition : Add the Pyridine-Pyrazole/Pd(II) complex (0.1 mol%) and KOH (2.0 mmol) to the vial[3]. Causality Note: KOH is selected over weaker bases like K2CO3 because the high dielectric constant of the water/EtOH mixture supports strong hydroxide dissociation, rapidly forming the highly reactive boronate ate-complex required for transmetalation.
Solvent Addition : Inject 2.0 mL of the EtOH/H2O (1:1) solvent mixture. Seal the vial securely with a Teflon-lined crimp cap.
Microwave Irradiation : Place the vial in a dedicated microwave synthesizer. Irradiate at 60 W, maintaining the temperature at approximately 80 °C for exactly 2 minutes[3].
Workup & Validation : Cool the vial to room temperature. Extract the aqueous mixture with dichloromethane (3 x 5 mL). The aqueous layer, containing the active Pd catalyst, can be retained and recharged with substrates for subsequent cycles[3].
Purification : Dry the combined organic layers over anhydrous MgSO4, concentrate in vacuo, and purify via flash column chromatography to yield the biaryl product.
Protocol B: Thermal Cross-Coupling for Complex Pyrazolo[3,4-b]pyridine Scaffolds
For highly functionalized, sterically hindered, or water-sensitive scaffolds (e.g., synthesizing anti-diabetic pyrazolo[3,4-b]pyridine-6-carboxylates), a traditional thermal approach in a mixed organic/aqueous system is required[1].
Substrate Solvation : In a 26 mL oven-dried glass vial, dissolve the halogenated pyrazolo-pyridine derivative (0.68 mmol) and the corresponding boronic acid (0.68 mmol) in 5.0 mL of a 1,4-Dioxane/Water (9:1) mixture[1].
Base Addition & Degassing : Add K2CO3 to the mixture. Sonicate the vial for 30 minutes while sparging with inert gas (Argon or Nitrogen)[1]. Causality Note: Degassing is absolutely critical here. Pd(PPh3)4 is highly susceptible to oxidation by dissolved O2, which converts the active Pd(0) to inactive Pd(II) species, halting the catalytic cycle.
Catalyst Introduction : Under a positive flow of inert gas, quickly add the Pd(PPh3)4 catalyst (109 mg, 0.097 mmol)[1].
Thermal Reflux : Seal the vial tightly. Transfer to a pre-heated oil bath or heating block set to 110 °C. Stir vigorously and reflux for 6 to 8 hours[1].
Reaction Monitoring : Monitor the reaction via LC-MS. The disappearance of the isotopic halogen pattern indicates complete conversion.
Workup : Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (2 x 10 mL). Dry the organic phase over Na2SO4, filter, and concentrate. Purify the crude residue via silica gel chromatography to isolate the target derivative.
References
Title: An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media
Source: Molecules / PMC
URL:
Title: Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions
Source: Arkivoc
URL:
Title: Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction
Source: MDPI
URL:
Application Note: Scale-Up Synthesis of 6-(1-Benzyl-1H-pyrazol-4-yl)nicotinic acid
This guide details the scale-up synthesis of 6-(1-Benzyl-1H-pyrazol-4-yl)nicotinic acid , a structural motif common in kinase inhibitors (e.g., c-Met, ALK pathways).[1] The protocol prioritizes process safety, impurity c...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the scale-up synthesis of 6-(1-Benzyl-1H-pyrazol-4-yl)nicotinic acid , a structural motif common in kinase inhibitors (e.g., c-Met, ALK pathways).[1] The protocol prioritizes process safety, impurity control (specifically Pd residues), and scalable purification techniques (avoiding chromatography).[1]
Executive Summary & Strategic Analysis
The synthesis of 6-(1-Benzyl-1H-pyrazol-4-yl)nicotinic acid (Target API ) poses specific challenges during scale-up, primarily related to the solubility of the nicotinic acid core and the efficient removal of palladium contaminants.[1]
Retrosynthetic Strategy:
The most robust route utilizes a Suzuki-Miyaura coupling between a 6-halonicotinic acid derivative and a protected pyrazole boronate.[1] While direct coupling of the acid is possible, we utilize the methyl ester (Methyl 6-chloronicotinate) . Esters exhibit superior solubility in organic solvents, allowing for easier rejection of non-polar impurities before the final hydrolysis step, which serves as a global purification point.
Critical Process Parameters (CPPs):
Regioselectivity of Pyrazole Alkylation: Ensuring
-benzylation occurs exclusively at the position (vs. tautomer issues, though symmetric in unsubstituted pyrazole, 4-bromo is distinct).
Suzuki Catalyst Removal: Implementing metal scavengers post-coupling.
pH Control during Isolation: The final product is amphoteric (zwitterionic); precise pH adjustment is required for maximum recovery.[1]
Process Workflow Visualization
Figure 1: Convergent synthesis workflow designed for kilogram-scale production.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Benzyl-4-bromopyrazole
Rationale: Acetonitrile is chosen over DMF to facilitate solvent removal and prevent the formation of dimethylamine impurities.
Work-up: Cool to RT. Filter through a pad of Celite to remove palladium black.
Concentrate filtrate. Resuspend residue in Isopropyl Ether (IPE) or Heptane, stir for 2 hours, and filter. The product crystallizes, rejecting pinacol by-products.
Step 3: Suzuki-Miyaura Coupling
Rationale: The "Methyl 6-chloronicotinate" is used.[1] A biphasic solvent system (Toluene/Water) is selected to keep inorganic salts dissolved and allow easy phase separation.[1]
Target pH: 3.5 – 4.0 (The isoelectric point of nicotinic acid derivatives).[1]
Observation: A thick white/off-white precipitate will form.[1]
Stir the slurry for 2 hours to age the crystals (prevents filter clogging).
Filter and wash cake with Water (3 x 2 vol) followed by Acetone (1 x 1 vol) to aid drying.
Dry in a vacuum oven at
.
Analytical Controls & Specifications
Parameter
Method
Specification
Appearance
Visual
Off-white to pale yellow solid
Assay
HPLC (AUC)
Impurity: Des-benzyl
HPLC
Impurity: Homocoupling
HPLC
Residual Palladium
ICP-MS
Water Content
Karl Fischer
Troubleshooting Guide
Issue: Low Conversion in Step 2 (Borylation).
Cause: Oxygen in the system or degraded catalyst.[1]
Fix: Ensure rigorous sparging (
bubbling) of solvents before adding catalyst.[1] Increase catalyst loading to 5 mol%.
Issue: Product "oiling out" during Step 4 acidification.
Cause: Addition of acid too fast or temperature too high.
Fix: Add HCl slowly over 1 hour. Ensure temp is
. If oil forms, reheat to dissolve and cool slower, seeding with pure crystal if available.
Issue: High Pd content in final solid.
Cause: Inefficient scavenging in Step 3.
Fix: Reprocess the final solid by dissolving in dilute NaOH, treating with activated carbon (Charcoal), filtering, and re-precipitating with HCl.[1]
References
Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Scale-Up of Pyrazole Boronates: Li, W., et al. (2010).[1] Large-Scale Synthesis of 1-Substituted Pyrazole-4-boronic Esters. Organic Process Research & Development, 14(4), 812–816.
Nicotinic Acid Purification: Scriven, E. F. V., & Toomey, J. E. (1998).[1] Pyridine and Pyridine Derivatives.[7][8][9][10] Kirk-Othmer Encyclopedia of Chemical Technology. Link
Pd Scavenging Protocols: Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] Link
Application Notes and Protocols for the Storage and Handling of 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid
Introduction 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid is a heterocyclic compound featuring a nicotinic acid core substituted with a benzyl-protected pyrazole moiety. The structural combination of a pyridinecarboxylic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid is a heterocyclic compound featuring a nicotinic acid core substituted with a benzyl-protected pyrazole moiety. The structural combination of a pyridinecarboxylic acid and a pyrazole ring suggests its potential utility as a building block in medicinal chemistry and drug discovery, as both scaffolds are prevalent in a wide range of biologically active molecules.[1][2] The integrity of such complex organic molecules is paramount for generating reproducible and reliable experimental results.
The pyrazole ring, in particular, can be susceptible to environmental factors, leading to degradation that can compromise its structural and, consequently, its biological activity.[3][4] This document provides a comprehensive guide based on the chemical principles of its constituent moieties to ensure the long-term stability and safe handling of 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid for researchers, scientists, and drug development professionals.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties and hazards is the foundation of safe and effective laboratory use.
(Note: A placeholder for the chemical structure image would be here. As a text-based AI, I cannot generate images directly.)
Inferred Physicochemical Properties
Specific experimental data for this compound is not widely available. However, its properties can be inferred from its structural components: the stable nicotinic acid backbone and the more sensitive pyrazole ring.
Property
Analysis and Inferred Value
Supporting Rationale
Physical Form
Expected to be a white to off-white or yellow crystalline powder or solid.
Nicotinic acid and many pyrazole derivatives are solids at room temperature.[5][6]
Melting Point
Expected to be a sharp, defined melting point, likely >150°C.
Nicotinic acid has a high melting point (~237°C).[7] The larger, more rigid structure of the target molecule suggests a high melting point.
Solubility
Poorly soluble in water. Soluble in polar aprotic solvents (e.g., DMSO, DMF) and potentially in alcohols like methanol or ethanol with heating.
Nicotinic acid has limited water solubility (~18 g/L).[7] The addition of the large, nonpolar benzyl and pyrazole groups will further decrease aqueous solubility.
Stability
The pyrazole moiety is the primary site of potential instability. The compound is likely sensitive to oxidation, light, and potentially moisture. The nicotinic acid portion is generally very stable.[3][8]
Pyrazole derivatives are known to be susceptible to oxidation (often indicated by browning), photodegradation, and moisture-induced hydrolysis or tautomerization.[3][4]
Hazard Identification and Safety Precautions
A formal Safety Data Sheet (SDS) for this specific compound is not available. The following hazard profile is a composite based on the known hazards of closely related pyrazole and nicotinic acid derivatives.[9][10][11] This compound should be handled with care in a chemical fume hood.
Hazard Class
Pictogram
Signal Word
Hazard Statements (Anticipated)
Acute Toxicity / Irritation
GHS07 (Exclamation Mark)
Warning
H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[13] H335: May cause respiratory irritation.
Personal Protective Equipment (PPE):
Eye Protection: Wear chemical safety goggles.[14][15]
Hand Protection: Wear impervious gloves (e.g., nitrile).[14]
Skin and Body Protection: Wear a lab coat. Ensure an eyewash station and safety shower are accessible.[11]
Respiratory Protection: For fine dusts or aerosols, use a particulate filter respirator adapted to the airborne concentration of the substance.[9]
Long-Term Storage Protocols
The primary objective of the storage protocol is to mitigate the risks of chemical degradation, ensuring the compound's purity over time. The pyrazole moiety is the most reactive part of the molecule and dictates the storage requirements.[3]
The Causality Behind Storage Choices
Oxidation: The electron-rich pyrazole ring is susceptible to oxidation from atmospheric oxygen, which can lead to the formation of colored impurities.[3][4] This is often observed as a brown discoloration. Storing under an inert atmosphere displaces oxygen, preventing this pathway.
Photodegradation: Exposure to UV or high-intensity visible light can provide the energy needed to initiate degradation reactions.[3][16] Amber vials or opaque containers are essential to block light.
Hydrolysis and Moisture: Although the compound itself is not an ester, absorbed moisture can facilitate various degradation pathways or lead to clumping of the solid material.[3][16] A dry environment is critical.
Recommended Storage Conditions
Condition
Short-Term Storage (≤ 1 month)
Long-Term Storage (> 1 month)
Temperature
2-8°C (Refrigerated)
-20°C (Frozen)
Atmosphere
Tightly sealed container
Under an inert gas (Argon or Nitrogen)
Light
Protect from light (Amber vial)
Protect from light (Amber vial in a secondary container)
Moisture
Store in a dry location
Store in a desiccator, preferably within the freezer
Container Selection
For optimal stability, the solid compound should be stored in a glass vial, preferably amber-colored, with a PTFE-lined cap. The PTFE liner provides a superior seal against moisture and air and is chemically inert.
Laboratory Handling and Use
Adherence to proper handling protocols minimizes exposure risk and prevents contamination of the compound.
Protocol for Handling the Solid Compound
Preparation: Before retrieving the compound from cold storage, allow the container to equilibrate to room temperature for at least 20-30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid.
Environment: Perform all manipulations within a chemical fume hood or a glove box to minimize inhalation exposure and protect the compound from the ambient atmosphere.
Aliquoting: If using an inert atmosphere, briefly flush the vial with argon or nitrogen gas after opening. Quickly weigh the desired amount of solid into a clean, tared container.
Resealing: After dispensing, flush the headspace of the original vial with inert gas again before tightly resealing the cap. Wrap the cap-vial interface with parafilm for an extra barrier against moisture and air.
Return to Storage: Promptly return the main container to the recommended storage conditions.
Protocol for Solution Preparation
Long-term storage of this compound in solution is generally not recommended due to the potential for solvent-mediated degradation.[16] Prepare solutions fresh for each experiment whenever possible. If short-term storage is necessary, it should be done at -20°C or -80°C.
Solvent Selection: Due to its poor aqueous solubility, begin with a high-purity, anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
Dissolution: Add the weighed solid to a sterile vial. Add the desired volume of solvent to achieve the target concentration.
Solubilization: Cap the vial and vortex gently. If needed, sonication in a water bath can aid dissolution. Avoid excessive heating, as it can accelerate degradation.
Aqueous Buffers: For biological assays requiring aqueous buffers, prepare a highly concentrated stock in an organic solvent (e.g., 10-50 mM in DMSO). This stock can then be serially diluted into the aqueous buffer immediately before the experiment.
Causality Note: Diluting a concentrated DMSO stock into an aqueous medium minimizes the time the compound is exposed to water, reducing the risk of precipitation and hydrolysis. Be mindful of the final DMSO concentration in your assay, as it can affect experimental outcomes.
Stability and Troubleshooting
Vigilance for signs of degradation is key to maintaining data quality.
Common Degradation Pathways
The most likely degradation pathways involve the pyrazole ring. The appearance of a new spot on a TLC plate or a new peak in an HPLC chromatogram suggests degradation.[3]
Caption: Potential degradation pathways for the title compound.
Confirm identity of new species if possible (e.g., LC-MS). Re-purify the material if necessary. Review and improve storage and handling conditions (temperature, atmosphere, light exposure).
Inconsistent biological assay results
Presence of impurities or degradation products with off-target activity. Tautomeric interconversion in solution.[3]
Re-confirm the purity and structure of the compound (e.g., HPLC, NMR). Prepare solutions fresh from solid for every experiment.
Caption: Workflow for troubleshooting compound degradation.
Spill and Waste Disposal
Spills: In case of a spill, prevent the generation of dust.[9] Moisten the solid material with water and carefully sweep it into a suitable container for disposal.[5] Ensure the area is well-ventilated.
Waste Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not allow the chemical to enter the environment.[9]
Conclusion
The stability of 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid is intrinsically linked to the integrity of its pyrazole ring. By implementing stringent protocols that protect the compound from oxygen, light, and moisture, researchers can ensure its long-term viability. The recommended storage condition is frozen (-20°C) under an inert atmosphere in a light-protected container. Adherence to the handling and solution preparation guidelines outlined in this document will support the acquisition of accurate and reproducible scientific data.
References
Benchchem. (n.d.). Stability and Storage of Pyrazole Compounds. Technical Support Center.
Benchchem. (n.d.). Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
Karaman, R. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. Retrieved from [Link]
PubChem. (n.d.). Nicotinic Acid. National Center for Biotechnology Information. Retrieved from [Link]
Inchem.org. (n.d.). ICSC 1702 - NICOTINIC ACID. Retrieved from [Link]
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]
G., S., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]
Mills, E., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache: The Journal of Head and Face Pain, 48(8), 1218-1221. Retrieved from [Link]
JETIR. (2022). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 9(6). Retrieved from [Link]
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
Mills, E. J., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Clinical Pharmacology, 8, 8. Retrieved from [Link]
GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]
Improving solubility of 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid in aqueous media
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles you will encounter when working with 6-(1-Benzyl-1H-p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles you will encounter when working with 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid .
This guide abandons generic advice in favor of mechanistic causality. We will explore exactly why this molecule resists aqueous solvation and provide self-validating protocols to force it into solution for your in vitro and in vivo workflows.
Section 1: Molecular Profiling & The Causality of Precipitation
Q: Why does 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid immediately precipitate when diluted in my standard assay buffer?Scientist Insight: Your molecule is a classic Biopharmaceutics Classification System (BCS) Class II compound, characterized by high membrane permeability but exceptionally low aqueous solubility ()[1]. The causality lies in its structural dichotomy:
The Hydrophobic Tail: The 1-benzyl-1H-pyrazol-4-yl moiety is highly lipophilic and bulky. It drives strong hydrophobic interactions and high crystal lattice energy, actively repelling water molecules.
The Ionizable Head: The nicotinic acid core contains a carboxylic acid group (pKa ~4.5). In acidic or neutral unbuffered media (like unbuffered water or low-pH gastric fluid), the molecule remains unionized. Without an ionic charge to interact with the polar water molecules, the hydrophobic tail dominates, leading to rapid aggregation and precipitation ()[1].
Decision tree for selecting a solubilization strategy based on experimental application.
Section 2: pH Adjustment & In Situ Salt Formation
Q: How can I leverage the nicotinic acid moiety to force solubility without using organic solvents?Scientist Insight: You must exploit the pH-dependent ionization of the carboxylic acid. By raising the pH of your aqueous medium at least 2 units above the molecule's pKa (i.e., targeting pH 6.5–7.4), the carboxylic acid deprotonates to form a carboxylate anion. This localized negative charge disrupts hydrophobic aggregation through strong ion-dipole interactions with water, effectively forming a highly soluble sodium or potassium salt in situ.
This protocol ensures you achieve ionization without degrading the molecule.
Preparation: Weigh 10 mg of 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid into a glass vial.
Suspension: Add 900 µL of ultra-pure water. The mixture will be a cloudy, heterogeneous suspension.
Titration: Add 0.1 M NaOH dropwise (in 10 µL increments) while vortexing continuously.
Observation: Monitor the transition from a cloudy suspension to a clear solution. This typically occurs as the microenvironmental pH crosses 6.5.
Buffering: Once clear, add 100 µL of a 10x concentrated Phosphate Buffered Saline (PBS) or HEPES buffer (pH 7.4) to lock the pH in place and prevent atmospheric CO2 from acidifying the solution over time.
Validation Check: Measure the final pH of the clear solution. Leave the vial at room temperature for 24 hours. If the pH drops and precipitation re-occurs, your buffering capacity is insufficient. Centrifuge the sample at 10,000 x g for 5 minutes; if a pellet forms, the compound is merely suspended, not dissolved.
Section 3: Cyclodextrin Inclusion Complexation
Q: My in vivo formulation requires a neutral pH, but the sodium salt formulation precipitates upon injection due to physiological buffering. What is the alternative?Scientist Insight: When pH adjustment alone fails to maintain supersaturation in dynamic physiological environments, we utilize host-guest inclusion complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this specific chemotype. The lipophilic benzyl-pyrazole "tail" spontaneously inserts into the hydrophobic cavity of HP-β-CD, driven by the enthalpic release of high-energy water molecules from the cavity ()[2]. The hydrophilic exterior of the cyclodextrin then shields the lipophilic tail, keeping the entire complex dissolved.
Mechanistic pathways for solubilizing 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid.
Protocol 2: Phase Solubility Study (Higuchi-Connors Method)
This protocol determines the exact stoichiometric ratio needed for complete complexation.
Matrix Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0%, 2%, 5%, 10%, 15%, and 20% w/v) in PBS (pH 7.4).
Drug Addition: Add an excess amount (e.g., 5 mg/mL) of 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid to each cyclodextrin solution.
Equilibration: Seal the vials and agitate them on a rotary shaker at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.
Filtration: Filter the suspensions through a 0.22 µm PVDF syringe filter to remove all undissolved drug. (Note: Do not use nylon filters, as they may non-specifically bind the lipophilic drug).
Validation Check (Quantification): Dilute the filtrate and analyze via HPLC-UV. Plot the concentration of dissolved drug against the concentration of HP-β-CD. A linear increase with a slope less than 1 confirms an
-type 1:1 inclusion complex. The slope of this line allows you to calculate the exact binding constant (), validating the thermodynamic stability of your formulation.
Section 4: Quantitative Data & Co-Solvent Limits
Q: I just need a quick stock solution for an in vitro cell assay. Can I use DMSO?Scientist Insight: Yes, DMSO lowers the dielectric constant of the solvent system, accommodating the lipophilic benzyl-pyrazole tail. However, you must carefully manage the final concentration to avoid cellular toxicity and "solvent shock" precipitation upon dilution into the aqueous assay media.
Below is a summary of quantitative limits and expected solubility gains for BCS Class II weak acids using various strategies:
Solubilization Strategy
Primary Mechanism of Action
Max Recommended Concentration (In Vitro)
Expected Solubility Gain
DMSO
Co-solvent (reduces dielectric constant)
< 0.5% v/v (Cell Assays)
10x - 50x
PEG 400
Co-solvent / Steric hindrance
< 2.0% v/v
5x - 20x
HP-β-CD
Inclusion complexation (Hydrophobic shielding)
< 10% w/v
50x - 100x+
pH 7.4 Buffer
Ionization of carboxylic acid
N/A (Physiological)
10x - 30x
Pro-Tip for Co-Solvents: Always add the aqueous assay buffer to the DMSO stock solution slowly while vortexing, rather than dropping the DMSO stock into a large volume of buffer. This prevents localized supersaturation and immediate nucleation of the drug.
References
Kumari, L., et al. "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs." Life, 2023.[Link]
Premakumar, S.V., et al. "Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs." International Journal of Pharmaceutical Sciences Review and Research, 2024.[Link]
Nicolaescu, O.E., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics, 2025.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #SYN-PYR-NIC-006
Topic: Optimization of 6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic acid Synthesis
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Deceptive Simple" Coupling
You are likely experiencing low yields (10–30%) in the Suzuki-Miyaura coupling of 6-halonicotinic acid and 1-benzyl-1H-pyrazole-4-boronic acid (or ester) .
While this looks like a standard biaryl coupling, it presents a "perfect storm" of three specific chemical antagonists:
Catalyst Poisoning: The pyridine nitrogen and the pyrazole system are potent ligands that can displace phosphines, deactivating your Palladium catalyst.
Rapid Protodeboronation: Heterocyclic boronic acids are notoriously unstable. The pyrazole ring promotes hydrolytic cleavage of the C-B bond faster than the transmetalation step can occur.
Zwitterionic Loss: The product is an amphoteric amino-acid analog. Standard "neutral" aqueous workups often leave the product dissolved in the aqueous phase, leading to massive mass loss during isolation.
This guide restructures your protocol to address these specific failure modes.
Module 1: The Reaction (Upstream Optimization)
Problem: "The reaction turns black/stalls, or starting material is consumed but no product forms."
The Catalyst System
Standard catalysts like Pd(PPh3)4 are insufficient here. The monodentate phosphines dissociate easily, allowing the pyridine nitrogen to coordinate to the Pd center, shutting down the catalytic cycle (poisoning).
Recommendation: Switch to Pd(dppf)Cl2·DCM or XPhos Pd G3 .
Why: Bidentate ligands (dppf) or bulky Buchwald ligands (XPhos) prevent the pyridine nitrogen from binding to the metal center, keeping the catalyst active.
Combatting Protodeboronation
If your halide is remaining but the boronate is disappearing, you are suffering from protodeboronation.
Protocol Adjustment:
Stoichiometry: Increase the boronate loading to 1.5 – 1.8 equivalents . You must outrun the decomposition.
Base Selection: Switch from strong bases (NaOH, KOtBu) to mild inorganic bases like K3PO4 or Cs2CO3 . High pH accelerates protodeboronation.
Water Control: While Suzuki requires some water, too much promotes deboronation. Use a 4:1 Dioxane:Water ratio, or strictly anhydrous conditions if using a boronic ester with CsF.
Visualization: The Competitive Landscape
The following diagram illustrates where your yield is being lost in the catalytic cycle.
Caption: Figure 1. Competitive pathways. Red paths indicate where yield is lost before the product is formed.
Dilute: Add water to the residue. The solution will likely be basic (pH 9-10) due to the reaction base. The product is currently dissolved as a carboxylate salt.
Acidify Slowly: Add 1N HCl dropwise while monitoring pH.
Target pH 3.5 - 4.0: As you approach this range, the product should precipitate as a white/off-white solid.
Filtration: Filter the solid. This is your cleanest product.
Rescue Extraction: If no precipitate forms (due to high dilution), extract the aqueous layer at pH 3.5 using n-Butanol or 2-MeTHF . (DCM and EtOAc are often too non-polar for these zwitterions).
Visualization: Isolation Decision Tree
Caption: Figure 2.[1] Isolation workflow targeting the isoelectric point to maximize recovery.
Module 3: Strategic Pivot (Alternative Route)
If the direct coupling of the nicotinic acid continues to fail, you must switch to the Ester Route .
The Logic: Coupling Methyl 6-chloronicotinate eliminates the zwitterionic issues and the carboxylic acid's interference with the catalyst during the coupling step.
Protocol Comparison:
Feature
Direct Acid Route (Current)
Ester Route (Recommended)
Substrate
6-Chloronicotinic acid
Methyl 6-chloronicotinate
Solubility
Poor (Zwitterion)
Excellent (Organic soluble)
Catalyst Interaction
Acid can protonate ligands
Inert ester group
Workup
Difficult (pH dependent)
Standard EtOAc/Water extraction
Step Count
1 Step
2 Steps (Coupling + LiOH Hydrolysis)
Overall Yield
Typically 10-30%
Typically 60-80% (over 2 steps)
Recommendation: If you have < 50mg of starting material, stick to the Acid Route with careful pH control. If you are scaling up (> 1g), switch to the Ester Route immediately .
Frequently Asked Questions (FAQ)
Q: Can I use Pd(PPh3)4? It's all I have in the freezer.A: It is not recommended. If you must, use 10 mol% loading and degas the solvents rigorously. The pyridine nitrogen will strip the PPh3 ligands; adding extra free PPh3 (20 mol%) to the mixture can sometimes stabilize the catalyst.
Q: My product contains a persistent "grease" impurity. What is it?A: This is likely Triton X (if used in HPLC) or deboronated pyrazole (1-benzyl-1H-pyrazole). The deboronated byproduct is very non-polar. A quick wash of your solid product with cold diethyl ether usually removes it, leaving the polar nicotinic acid product behind.
Q: Why is the benzyl group essential? Can I couple the free pyrazole?A: Coupling a free NH-pyrazole is extremely difficult. The NH is acidic and will consume your base, and the resulting N-anion poisons the Pd catalyst. Always couple the N-protected pyrazole (Benzyl, THP, or SEM) and deprotect later if necessary.
References
Catalyst Poisoning by Pyridines
BenchChem Technical Support.[2][3] (2025).[2][3][4] "Catalyst Poisoning in Reactions with Pyridine Substrates." Link
Ye, M., et al. (2011). "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." Journal of the American Chemical Society. Link
Protodeboronation Mechanisms
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society. Link
Wikipedia. "Protodeboronation Reaction Mechanism and Kinetics."[5] Link
Suzuki Coupling of Pyrazoles
Saeed, A., et al.[6][7] (2018).[7] "Synthesis of aryl pyrazole via Suzuki coupling reaction." Bioorganic Chemistry. Link
BenchChem Protocols. (2025).[2][3][4] "Synthesis of 1-Benzyl-4-(4-bromophenyl)pyrazole via Suzuki Coupling." Link
Purification of Nicotinic Acids
Organic Syntheses. "Nicotinic Acid Purification and Isolation."[8][9] Org.[10] Synth. Coll. Vol. 1, p.385. Link
Optimizing purification of 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid from impurities
Technical Support Center: Purification of 6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic acid Ticket System Status: [ONLINE] Current Topic: Optimization of Downstream Processing (DSP) for Suzuki-Miyaura Coupling Products Assigne...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic acid
Ticket System Status: [ONLINE]
Current Topic: Optimization of Downstream Processing (DSP) for Suzuki-Miyaura Coupling Products
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Solubility: High in DMSO/DMF; Moderate in hot EtOH; Low in water (neutral pH); High in aqueous base (pH > 9).[1][4]
The DSP Bottleneck:
The synthesis (likely a Suzuki coupling of 6-chloronicotinic acid and a pyrazole boronate) generates a "sticky" impurity profile.[1][4] The amphoteric nature of the product often leads to significant yield loss during standard aqueous workups, while the lipophilic benzyl group encourages "oiling out" rather than crystallization.[3][4]
Module 1: Interactive Troubleshooting Guide (Q&A)
Ticket #001: "My product is isolating as a dark gray/brown solid, and recrystallization isn't fixing it."
Diagnosis: Palladium (Pd) occlusion.[1][4]
In Suzuki couplings involving pyridine carboxylic acids, Pd species coordinate tightly to the pyridine nitrogen and the carboxylate, forming "Pd-black" that co-precipitates with your product.[3][4] Standard recrystallization often traps these particles inside the crystal lattice.[1][3][4]
Resolution Protocol: The "Hot Filtration + Scavenger" Method
Dissolution: Dissolve the crude solid in a minimum volume of 1N NaOH (aq). The product forms the soluble sodium nicotinate salt.[4]
Filtration: Filter this aqueous solution through a pad of Celite 545 to remove bulk Pd-black.[1][2][3][4]
Scavenging:
Option A (Solid Phase): Add SiliaMetS® Thiol or QuadraPure™ TU (0.5 eq w/w relative to Pd loading) to the filtrate.[1][4] Stir for 4 hours. Filter again.
Option B (Activated Carbon): Add Darco® G-60 (10% w/w).[1][2][4] Heat to 50°C for 30 mins. Filter while hot.[1][3][4][5]
Precipitation: Slowly acidify the clear filtrate with 1N HCl to pH 3–4. The product should precipitate as a white/off-white solid.[1][2][3][4]
Why this works: Keeping the product in the aqueous phase (as a salt) prevents it from interacting with the lipophilic Pd-complexes, which are then easily adsorbed by the carbon/silica.[4]
Ticket #002: "The product oils out during acidification and won't solidify."[1][4]
Diagnosis: Impurity-driven Melting Point Depression.[1][2][3]
The presence of neutral impurities—specifically protodeboronated 1-benzylpyrazole or homocoupled byproducts —lowers the melting point of your mixture below the processing temperature.[1][4]
Resolution Protocol: The "pH Swing" Extraction
Do not attempt to crystallize immediately.[1][4] Perform this decontamination cycle first:
Basify: Suspend crude oil in water. Adjust pH to 10–11 using 2M NaOH.[1][3][4] Ensure complete dissolution.
Wash (Critical Step): Extract this aqueous layer 2x with Ethyl Acetate (EtOAc) or MTBE .[1][4]
Mechanism:[1][2][6] The deprotonated product stays in the water.[1][4] The neutral lipophilic impurities (benzylpyrazole, phosphine oxides) partition into the organic layer.[4]
Acidify: Separate the aqueous layer.[1][3][4] Cool to 5°C. Slowly add 1N HCl dropwise with vigorous stirring until pH reaches ~3.5 (Isoelectric precipitation).
Age: Allow the slurry to stir for 1 hour. This "Ostwald ripening" converts the oil/amorphous solid into a filterable crystal.[1][3][4]
Ticket #003: "I have a persistent impurity at RRT 0.95 that co-elutes on HPLC."
Diagnosis: Regioisomer Contamination.[1][3][4]
If the pyrazole ring was alkylated during an earlier step, you likely have the N2-benzyl isomer (less common but possible).[3][4] If the Suzuki coupling used a boronic ester, this could also be the hydrolyzed boronic acid starting material.[3][4]
Resolution Protocol: Orthogonal Crystallization
Chromatography on nicotinic acids is difficult due to peak tailing.[1][3][4] Switch to crystallization.
Add hot water (60°C) dropwise until turbidity persists (cloud point).
Add 100 µL of DMSO to clear the solution.[1][3][4]
Cool slowly to Room Temperature (RT) over 4 hours.
Filter and wash with 10% DMSO/Water, then pure water.[1][3][4]
Validation: This system leverages the high polarity difference.[1][4] Isomers often have vastly different solubilities in DMSO mixtures compared to standard alcohols.[1][3][4]
Module 2: Visualization & Workflows
Figure 1: The "pH Swing" Purification Logic
This diagram illustrates the critical separation of neutral organic impurities from the amphoteric product using pH manipulation.[1][4]
Caption: Flowchart demonstrating the Acid-Base-Acid strategy to isolate amphoteric nicotinic acid derivatives from neutral Suzuki coupling byproducts.
Figure 2: Crystallization Decision Tree
Use this logic to select the correct isolation method based on crude purity.
Caption: Decision matrix for selecting between chemical purification (extraction/scavenging) and physical purification (crystallization).
Module 3: Quantitative Data & Benchmarks
Table 1: Solvent Selection Guide for Crystallization
Based on solubility profiles of 6-substituted nicotinic acids.
Solvent System
Solubility (Hot)
Solubility (Cold)
Impurity Rejection
Notes
Water (pH 3-4)
Very Low
Insoluble
Excellent (Salts)
Ideal for final wash; poor for recrystallization alone.[1][2]
Ethanol / Water (3:1)
High
Moderate
Good (Neutrals)
Standard first-pass choice.[1][2][4] May require cooling to -20°C.
DMSO / Water
Very High
Low
Excellent (Isomers)
Hard to dry; residual DMSO can be an issue.[1][2][4]
Acetic Acid
High
Moderate
Poor
Avoid.[1][3][4] Can form co-crystals or salts difficult to break.[1][3][4]
Li, J. J., et al. (2010).[1][3][4] Palladium Removal from Pharmaceutical Intermediates using Solid-Supported Scavengers. Organic Process Research & Development.
Miyaura, N., & Suzuki, A. (1995).[3][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [4]
Sigma-Aldrich. (2024).[1][3][4] 6-(1H-Pyrazol-1-yl)nicotinic acid Product Specification & Safety Data Sheet.
BenchChem. (2025).[1][3][4] Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
Organic Syntheses. (1925).[1][3][4][5] Nicotinic Acid Synthesis and Purification Protocols. Org. Syn. Coll. Vol. 1, p. 385.[3][4] [4]
Technical Support Center: Stability & Handling of 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid
Welcome to the Technical Support Center for 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid . This compound is a critical heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermedia...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid . This compound is a critical heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including Bruton's tyrosine kinase (Btk) modulators 1.
Due to its unique structural features—a hydrophilic, ionizable nicotinic acid moiety coupled with a highly hydrophobic benzyl-pyrazole tail—solvent selection dictates both its physical solubility and chemical integrity. This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic explanations for handling this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).
Part 1: Troubleshooting Guide – Methanol Storage
Methanol is a common solvent for LC-MS sample preparation, but it presents specific chemical liabilities for nicotinic acid derivatives.
Q: I detected a +14 Da mass shift in my LC-MS after storing the compound in methanol overnight. What is happening?A: Your compound is undergoing Fischer esterification . The carboxylic acid group on the nicotinic acid moiety reacts with methanol to form a methyl ester, replacing the hydroxyl group (–OH) with a methoxy group (–OCH3), which corresponds to an exact mass increase of 14.015 Da. This reaction is catalyzed by trace protons—which can originate from the slight intrinsic acidity of the compound itself, acidic modifiers in your LC-MS mobile phase, or even the surface of untreated glass vials 2. Nicotinic acids are particularly prone to this conversion in primary alcohols 3.
Q: How can I prevent esterification if I must use methanol for my assays?A: Causality dictates that removing heat, time, or the proton source will halt the Fischer equilibrium.
Prepare Immediately: Only spike the compound into methanol immediately prior to injection.
Temperature Control: Keep the autosampler at 4°C to kinetically slow the esterification rate.
Solvent Substitution: If possible, swap methanol for an aprotic polar solvent like Acetonitrile (MeCN) for dilutions, which cannot act as a nucleophile.
Part 2: Troubleshooting Guide – DMSO Storage
DMSO is the industry standard for high-throughput screening libraries, but its physical properties require strict handling protocols.
Q: Why did my 10 mM DMSO stock solution precipitate after multiple freeze-thaw cycles?A: This is a physical solubility issue driven by hygroscopicity , not chemical degradation. DMSO rapidly absorbs atmospheric moisture every time a vial is opened. The hydrophobic benzyl-pyrazole moiety of the compound relies on the high dielectric constant and aprotic nature of pure DMSO for solvation. As the water content in the DMSO increases (even to 5-10%), the thermodynamic penalty of solvating the hydrophobic tail becomes too high, causing the free acid to crash out of solution.
Q: Is the carboxylic acid moiety chemically reactive with DMSO during long-term storage?A: No. While carboxylic acids can theoretically react with DMSO to form (methylsulfinyl)methyl esters via a Pummerer-type rearrangement, this cross-dehydrogenative esterification requires the presence of strong activating agents (such as N-bromosuccinimide or DCC) and high heat 4. In pure, unactivated DMSO at -20°C, 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid is chemically inert.
Part 3: Data Presentation & Stability Profiles
The following table summarizes the causal relationship between solvent choice and compound stability.
Parameter
Dimethyl Sulfoxide (DMSO)
Methanol (MeOH)
Primary Risk Factor
Moisture absorption leading to precipitation
Nucleophilic attack leading to esterification
Chemical Stability
Excellent (Inert without activators)
Poor (Forms methyl nicotinate analog over time)
Physical Stability
Poor upon repeated freeze-thaw cycles
Excellent (No precipitation risk)
Mass Spectrometry Shift
None expected
+14.015 Da (Methyl ester formation)
Recommended Storage
-20°C (Argon purged, single-use aliquots)
Do not store; prepare fresh immediately before use
Part 4: Mandatory Visualization
Chemical stability pathways of the compound in methanol versus DMSO.
Best-practice workflow for preparing and storing anhydrous DMSO stock solutions.
Part 5: Self-Validating Experimental Protocols
Protocol 1: Preparation of Anhydrous 10 mM DMSO Stock
This protocol minimizes water ingress, ensuring the hydrophobic benzyl-pyrazole moiety remains solvated.
Equilibration: Remove the lyophilized powder of 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid from -20°C storage. Crucial: Allow the vial to equilibrate to room temperature for at least 30 minutes in a desiccator before opening. Opening cold vials causes immediate condensation of atmospheric moisture onto the powder.
Solvent Quality: Use only anhydrous, appropriately packaged DMSO (≤0.005% water, packed under Argon).
Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. Vortex for 60 seconds. If dissolution is incomplete, sonicate in a water bath for up to 5 minutes. Do not heat the solution above 30°C.
Aliquoting: Immediately divide the stock into 10 µL to 50 µL single-use aliquots in amber glass vials to protect from UV degradation.
Inert Atmosphere: Blanket the headspace of each vial with Argon gas before capping tightly.
Storage & Usage: Store at -20°C or -80°C. Thaw an aliquot once for an experiment and discard any unused portion to prevent freeze-thaw precipitation.
Protocol 2: LC-MS Stability Validation Assay
A self-validating assay to confirm whether esterification has occurred during sample handling.
Control Preparation (T=0): Dilute the 10 mM DMSO stock to 1 µM using Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid. Inject immediately onto the LC-MS. Record the exact mass of the parent ion [M+H]+.
Test Sample Preparation (T=24h): Dilute the 10 mM DMSO stock to 1 µM using Methanol containing 0.1% Formic Acid. Incubate at room temperature for 24 hours.
Data Acquisition: Inject the Test Sample using the same LC gradient.
Validation Logic:
Extract the chromatogram for the parent mass[M+H]+.
Extract the chromatogram for the parent mass + 14.015 Da[M+CH3-H]+.
Result Interpretation: If the +14 Da peak is present and the parent peak area has decreased compared to the T=0 control, Fischer esterification has occurred. The protocol validates itself by using the Acetonitrile control to prove that the mass shift is exclusively methanol-dependent.
Part 6: References
Azaindazoles as Btk kinase modulators and use thereof
European Patent Office - EP 2789615 A1
Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system
Der Pharmacia Lettre, Scholars Research Library[Link]
NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO
RSC Advances, Royal Society of Chemistry[Link]
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification)
Master Organic Chemistry[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Introduction
Analyzing pyrazole-nicotinic acids via High-Performance Liquid Chromatography (HPLC) presents unique chromatographic challenges. These amphoteric molecules possess both a basic pyrazole ring and an acidic nicotinic acid moiety. To ensure proper retention and prevent peak tailing on reversed-phase (C18) columns, methods typically require ion-pairing reagents (like Trifluoroacetic acid, TFA) or tightly controlled phosphate buffers[1][2]. However, these mobile phase additives are notorious for inducing severe baseline noise and drift, which can obscure low-abundance analytes and compromise signal-to-noise (S/N) ratios.
This guide provides field-proven, self-validating protocols to diagnose and resolve baseline anomalies mechanically, optically, and chemically.
Q1: Why does my baseline drift upward significantly during gradient elution of pyrazole-nicotinic acids, and how do I fix it?
The Causality:
Pyrazole-nicotinic acids require acidic modifiers (e.g., 0.1% TFA) to protonate the nitrogen atoms and suppress carboxylate ionization[1][2]. However, TFA strongly absorbs UV light at low detection wavelengths (e.g., 214 nm). As the gradient shifts from the aqueous phase to the organic phase (e.g., Acetonitrile), the molar absorptivity of TFA changes due to the shift in the solvent's dielectric constant. This optical phenomenon causes a steady upward baseline drift that masks low-intensity peaks[3].
The Solution: Mobile Phase Absorbance Balancing
To neutralize this effect, you must fine-tune the absorbance of both the aqueous and organic phases to match, keeping the baseline flat during the gradient shift[3].
Protocol: TFA Balancing Workflow
Prepare Phase A: Mix 0.100% TFA (v/v) in HPLC-grade Water.
Prepare Phase B: Mix 0.085% TFA (v/v) in HPLC-grade Acetonitrile. (Note: The ~15% reduction in TFA compensates for its increased UV absorbance in the organic phase).
Run a Blank Gradient: Execute your standard gradient (e.g., 5% to 95% B over 20 minutes) without injecting a sample[3].
Evaluate and Adjust: Monitor the baseline at 214 nm. If the baseline still drifts upward, reduce the TFA in Phase B by 0.005%. If it dips downward, increase it by 0.005%.
Implement a Static Mixer: Place a static mixer between the gradient pump and the column to even out micro-inconsistencies in the mobile phase blend[3].
Table 1: Quantitative Impact of TFA Balancing at 214 nm
Mobile Phase Component
TFA Concentration (v/v)
Absorbance Shift (mAU)
Baseline Drift (mAU/min)
S/N Ratio for Analyte
A: Water (Reference)
0.100%
0.00
-
-
B: Acetonitrile (Unbalanced)
0.100%
+ 15.2
0.75
12:1
B: Acetonitrile (Balanced)
0.085%
+ 0.5
0.02
85:1
B: Methanol (Alternative)
0.100%
+ 22.4
1.10
8:1
Q2: How can I distinguish between pump-related noise and detector-related noise in my chromatograms?
The Causality:
Baseline noise manifests in two primary forms: periodic and random. Periodic noise (rhythmic pulsations) is mechanically driven, typically caused by faulty pump check valves or air trapped in the pump heads, leading to inconsistent solvent delivery[4]. Random noise (irregular spikes or high-frequency fuzz) is optically or chemically driven, stemming from a failing UV lamp, a dirty flow cell, or contaminated mobile phases[5][6].
Diagnostic logic tree for isolating periodic vs. random HPLC baseline noise.
Protocol: The "Zero-Flow" Diagnostic Test
This self-validating test isolates the detector from the fluidics system.
Turn on the UV detector, set the wavelength to your method's specification (e.g., 254 nm), and allow it to warm up for 30 minutes.
Stop the HPLC pump (Flow rate = 0.0 mL/min).
Monitor the baseline for 10 minutes.
Interpretation A: If the high-frequency noise persists at zero flow, the issue is electrical or optical. You must replace the aging UV lamp or flush the flow cell with methanol to remove hazy deposits[5][6].
Interpretation B: If the noise disappears and the baseline flatlines, the issue is hydrodynamic. Proceed to inspect pump seals, clean the check valves (especially if using TFA, which can cause valves to stick), or address degassing issues[3][4].
Q3: What is the standard protocol for eliminating air bubbles that cause random baseline spikes?
The Causality:
When mixing aqueous buffers with organic solvents during a gradient shift, the solubility of dissolved gases decreases, causing outgassing[3]. If these micro-bubbles enter the UV detector flow cell, they alter the refractive index and scatter light, resulting in large, sharp baseline spikes[5][6]. Many researchers mistakenly rely on ultrasonic baths for degassing; however, sonication is highly inefficient. Atmospheric gas bleeds right back into the solution within 20–30 minutes, reintroducing baseline noise and drift[7].
Protocol: Comprehensive Degassing and Purging Workflow
Solvent Preparation: Filter all aqueous buffers through a 0.22 µm hydrophilic membrane to remove particulate nucleation sites where bubbles form.
Active Degassing: Utilize an inline vacuum degasser. If your system lacks one, sparge the mobile phases with Helium gas for 15 minutes prior to the run, as Helium sparging is highly effective at displacing dissolved oxygen and nitrogen[3][7].
System Purging: Open the pump purge valve. Flush the system with 100% aqueous phase at 5.0 mL/min for 5 minutes to force trapped air out of the check valves.
Organic Flush: Switch to 100% organic phase and flush at 5.0 mL/min for another 5 minutes.
Equilibration: Close the purge valve and equilibrate the column at the starting gradient conditions until the system pressure stabilizes (ΔP < 10 psi).
Table 2: Degassing Efficiency and Buffer Stability
Q4: My pyrazole-nicotinic acid peaks are co-eluting with ghost peaks and a wandering baseline. How do I validate if the contamination is from the column or the mobile phase?
The Causality:
Ghost peaks and wandering baselines are often caused by late-eluting hydrophobic impurities. Because pyrazole-nicotinic acids are highly polar, methods often start with highly aqueous conditions. During this phase, organic impurities from contaminated water accumulate at the head of the column[4]. When the gradient shifts to a higher organic concentration, these impurities elute simultaneously, causing a raised baseline or ghost peaks. Alternatively, the noise could stem from column bleed (loss of stationary phase)[6].
Protocol: The "Hold-and-Flush" Validation Test
This protocol systematically uncouples solvent contamination from column degradation.
Bypass the Column: Remove the analytical C18 column and replace it with a zero-dead-volume union[4].
Run the Gradient: Execute your standard gradient method while observing the baseline[4].
Result A: If ghost peaks or severe wandering still occur, the contamination is in your mobile phase (likely the water) or system tubing. Discard the solvents, clean the reservoir bottles, and prepare fresh HPLC-grade mobile phases[4][5].
Result B: If the baseline is perfectly flat, the contamination is originating from the column. Proceed to step 3.
Reinstall and Trap: Reinstall the column. Pump 100% Aqueous Phase (0% B) through the column for 30 minutes. This acts as an enrichment step, trapping any trace impurities from the water onto the stationary phase.
Rapid Elution: Run a rapid, steep gradient to 100% Organic Phase (100% B). If a massive peak or severe baseline hump elutes, it confirms the column was acting as a sponge for aqueous impurities.
Column Regeneration: Wash the column with 100% Isopropanol for 60 minutes at a low flow rate to strip strongly bound hydrophobic contaminants, then re-equilibrate with your starting mobile phase.
References[3] Dickie, A. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU3yrlQPcm4yHuIXDcuqI9HR7tThLebOFtB7tUNON71e0aIHeFagSuypvzfqveqPAGtfrfiQtOzkNDdguhWvHM2cRrgcyGG-ZkEFwAvCJJE8UCNFq7k4rAAOxyCjbGE0w50k7EXZA6qJGn80jNVLjeDzK-5nlLJnlETEKpgmWQBd-kZQuNrN8tF3WF][4] Overbrook Liquid Phase Engineering Team. (2020). HPLC Repair Services: Common Causes of Baseline Noise. Overbrook Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8kfOZmKrjeTetebd_u2k2-UMSPOKnsBYyJnf4W-dO7tLS_O9DSX91EQear_AnkQLd0uYPyDgd14VamD7p0TbPLa7-DaKw_Cpl-K3-0uiCJAStDtbUqZpeo03AI8XnJHVySiXQlT-HhYqqzqKEK-LGO5quIZ3KBeDaPDvWQs6423P46_VTib-Bt7wl9RpbtOJMNXznTw==][5] Agilent Technologies. Eliminating Baseline Problems. Agilent.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBCQZVAuQ0QTg0lXAutYJcjVjd_GAZ6attUN8k3qUEkmasQKkU4kIqmi7kapGTp7jCFWcQpbVcpDjTNvR9b_h3LSWaNiBhd17Dx_SYYEb4bJ7iDQD7o7HWHbKiGEeOvVCGGnW4QANu979XH_SP_wSdLY3o1suxM_Q3wjJnc1k5Wm0RR_8=][6] PGeneral. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. PGeneral.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoqFCH542wh5wSPfH4SADm2-I15dQFs4ZRUgJNrppS0ytR0c-u98zHXyo3Zz-OkPZTdqz33vhyyTy5IWYVL5Tk9-v2v7XcCp1dP5t9E19Tm7KJN3WONWkJH_E0NI04-q75ZFHC_moUHZDY9QAw9bQshnY4lXqJxTzb9I4do37i4aDOLliRGlsH7bNlcK2mYWhNOfbegs96snbu2UKo1wciYfSGxBMSCHMTth_V_b5OICs=][7] Letter, W. (2016). Why am I getting Baseline noise in HPLC? ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZT79uzEUC8rodvJhaVYLwjmv7L04pYIBPKijxHqAV9gyBXd2_aHIQxNU6k_bWLmMXkAkh23sPrTfpHMhaQnFhv2Vr_J1aIuJVtYOpwifMR5fSmkEjmv2bzfLCnAK6ZVtl05hz59kH0JC7ry9NTc6gnSgmdMf-Ps3YQzEEL8llaLCB_g==][1] Melillo, G., et al. (2025). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB0Qnp0ZnuzU0yWARxdqB0EWYu2YHhnq4puVmGxWe2G51_RVO45QwRz7jgTz610VxBBGQmpqd93TL0QeHy8ILzGKU3cBT0PpZx8K9zR4SX_j-HhUyRhBlNnzSEj9-JVaqvDYqnyjsdSCJjkn4_7FDkUfp31GL-GSen2E98bxFRVOw0ftP7gXqjgVNFxO453w158bE81E4osLEPDQfpxF5EeHBg3A5gVD0V4we-NUDCI1RP92tpGmXoIS1syALTEDO3p31notdXuSUek3Jhrhe_C5dUoeQQh70=][2] Aarhus, R., et al. (2015). The Synthesis and Characterization of a Clickable-Photoactive NAADP Analog Active in Human Cells. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWUmpRjdBOXVZdE-GSLelyQVBsQzjGkIKSHa-DwCAuvG2qN3jM_3DFtKJCRfPr_1kF9yICGsBAoIwWJFBjv-mXDEp0WwPYW3bCS6wJeuO67fipAJhr0myy2zwn6KfjwN4ZY2znlY1HMrvx4A==]
Alternative reagents for activating 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid
Welcome to the Technical Support Center for the synthesis and activation of 6-(1-Benzyl-1H-pyrazol-4-yl)nicotinic acid . This guide is engineered for drug development professionals and synthetic chemists who require robu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and activation of 6-(1-Benzyl-1H-pyrazol-4-yl)nicotinic acid . This guide is engineered for drug development professionals and synthetic chemists who require robust, scalable, and high-yielding methodologies for amide coupling and esterification of complex heteroaromatic building blocks.
Due to the basic pyridine nitrogen and the sterically demanding pyrazole substituent, standard uronium-based coupling agents (like HATU or HBTU) or harsh acid chloride generators (like SOCl₂ or oxalyl chloride) often lead to stalled reactions, insoluble salts, or guanidinylation side-products. This guide explores field-proven alternative reagents, the mechanistic causality behind their success, and self-validating protocols to ensure experimental integrity.
Mechanistic Troubleshooting & FAQs
Q: Why does my activation of 6-(1-Benzyl-1H-pyrazol-4-yl)nicotinic acid fail when using standard oxalyl chloride or thionyl chloride?A: The failure is driven by the basicity of the pyridine and pyrazole nitrogens. Reagents like SOCl₂ and oxalyl chloride generate stoichiometric amounts of HCl gas during acid chloride formation. This HCl rapidly protonates the basic nitrogens on your substrate, forming an insoluble hydrochloride salt that precipitates out of the organic solvent. Once precipitated, the carboxylic acid is physically shielded from further activation, stalling the reaction.
Q: I used HATU with a primary aliphatic amine, but LC-MS shows a massive byproduct peak and low product yield. What happened?A: You are likely observing a guanidinylation side reaction . While HATU is highly reactive, unhindered primary amines can act as nucleophiles against the uronium carbon of HATU itself, rather than the activated ester. This forms a stable, unreactive guanidinium byproduct. For this specific nicotinic acid derivative, transitioning to phosphonic anhydrides (T3P) or acylimidazoles (CDI) circumvents this pathway entirely.
Q: What are the best alternative reagents for activating this specific heteroaromatic scaffold?A: Based on the electronic and steric profile of 6-(1-Benzyl-1H-pyrazol-4-yl)nicotinic acid, three alternatives are highly recommended:
T3P (Propylphosphonic anhydride): Exceptional for heteroaromatics. It acts as a water scavenger and forms a mixed anhydride. Its byproducts are highly water-soluble, making workup trivial[1].
Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine): Generates acid chlorides under strictly neutral conditions without releasing HCl, keeping the basic nitrogens unprotonated and soluble[2][3].
CDI (1,1'-Carbonyldiimidazole): Ideal for process scale-up. It forms an active acylimidazole intermediate, releasing only CO₂ and imidazole as byproducts[4][5].
Reagent Selection Workflow & Causality
To ensure optimal reaction conditions, reagent selection must be dictated by the nucleophile's steric hindrance and the required scale of the reaction.
Caption: Decision matrix for selecting activation reagents for nicotinic acid derivatives.
Quantitative Reagent Comparison
The following table summarizes the operational metrics of the recommended alternative reagents for activating nicotinic acid derivatives.
Reagent
Active Intermediate
Typical Yield
Epimerization Risk
Byproduct Removal
Scale-up Suitability
T3P
Mixed Phosphonic Anhydride
85–95%
Very Low
Excellent (Aqueous Wash)
High (Non-toxic)
Ghosez's
Acid Chloride
75–90%
Moderate
Good (Neutral conditions)
Moderate (Moisture sensitive)
CDI
Acylimidazole
80–95%
Low
Excellent (Aqueous Wash)
Very High (Low cost)
Self-Validating Experimental Protocols
Protocol A: T3P-Mediated Amide Coupling
T3P delivers outstanding advantages over traditional reagents, including broad functional group tolerance and water-soluble by-products, which guarantees high purity[6].
Mechanism of Action:
Caption: Mechanism of T3P-mediated carboxylic acid activation and amide coupling.
Step-by-Step Methodology:
Preparation: In an oven-dried flask under N₂, dissolve 6-(1-Benzyl-1H-pyrazol-4-yl)nicotinic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous EtOAc or DMF (0.2 M).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Causality: The base keeps the pyridine nitrogen deprotonated and neutralizes the phosphonic acid byproduct.
Activation: Cool the mixture to 0 °C. Dropwise, add T3P (50 wt. % in EtOAc, 1.5 equiv).
Validation Checkpoint: Stir for 2 hours at room temperature. Monitor by LC-MS. The mass of the mixed anhydride intermediate (M + 300) may briefly appear before converting to the product mass.
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The triphosphoric acid byproducts partition entirely into the aqueous layer[1]. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Neutral Acid Chloride Formation via Ghosez's Reagent
For highly sterically hindered amines, an acid chloride is mandatory. Ghosez's reagent allows this without generating HCl, preventing the substrate from crashing out as a hydrochloride salt[2][3].
Step-by-Step Methodology:
Preparation: Dissolve the nicotinic acid derivative (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under strictly anhydrous conditions. Add 4Å molecular sieves to scavenge adventitious water[2].
Activation: Cool to 0 °C and add Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv) dropwise.
Validation Checkpoint (Critical): Stir for 1 hour. To validate acid chloride formation, withdraw a 10 µL aliquot and quench it into 100 µL of anhydrous methanol containing pyridine. Analyze via LC-MS to confirm 100% conversion to the methyl ester (indicating the acid chloride was successfully formed)[2].
Coupling: Add the hindered amine (1.5 equiv) and pyridine (2.0 equiv). Stir at room temperature until complete.
Workup: Wash with 5% citric acid (to remove pyridine and the dimethylacetamide byproduct), followed by brine. Dry and concentrate.
Protocol C: CDI-Mediated Activation for Scale-Up
CDI is recognized as an effective and eco-friendly coupling agent. It is inexpensive, and its reaction byproducts (CO₂ and imidazole) are harmless and easily removed[4][5].
Step-by-Step Methodology:
Activation: Dissolve the nicotinic acid (1.0 equiv) in anhydrous THF or DMF. Add CDI (1.2 equiv) portion-wise at room temperature.
Validation Checkpoint: Observe the reaction. The evolution of CO₂ gas (bubbling) is a visual, self-validating indicator that the active acylimidazole is forming. Stir until gas evolution ceases (typically 1–2 hours).
Coupling: Add the amine (1.2 equiv). If the amine is an HCl salt, add 1.2 equiv of DIPEA.
Workup: Dilute with water. The imidazole byproduct is highly water-soluble and will wash out in the aqueous phase. Extract the product with CH₂Cl₂ or EtOAc.
Technical Support Center: 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic Acid Stability & Storage
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Here, we dissect the exact molecular vulnerabilities of 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid and provide self-validating protocols to ensure absolute structural integrity during long-term storage and experimental handling.
Mechanistic Analysis of Degradation
To prevent degradation, we must first understand the causality behind it. 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid contains three distinct structural domains, each with its own thermodynamic vulnerabilities:
The Nicotinic Acid Core: Susceptible to thermal decarboxylation. The electron-withdrawing nature of the pyridine ring stabilizes the intermediate carbanion, lowering the activation energy for the loss of CO₂[1]. While bulk decarboxylation typically requires temperatures exceeding 150°C, micro-environmental acidity and trace moisture can catalyze slow degradation over months of storage[2].
The N-Benzyl Moiety: The methylene bridge (-CH₂-) connecting the phenyl ring to the pyrazole is highly susceptible to auto-oxidation. Radical initiation (driven by UV light or trace transition metals) abstracts a hydrogen atom. The resulting radical is highly stabilized by resonance from both the phenyl and pyrazole rings, leading to rapid oxygen insertion and the formation of benzylic alcohols or ketones[3].
The Pyrazole Ring: While generally stable, the nitrogen-rich heterocycle can undergo N-oxidation or photolytic rearrangement if exposed to high-energy UV radiation in the presence of atmospheric oxygen.
Fig 1: Primary degradation pathways of 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid.
Troubleshooting & FAQs
Q1: We are observing a +16 Da and +14 Da mass shift in our LC-MS during long-term storage. What is happening?
Analysis: This is the classic signature of benzylic oxidation. The +16 Da peak corresponds to the formation of a benzylic alcohol (-CH(OH)-), and the +14 Da peak (which is actually +16 Da minus 2 Da from hydrogen loss) corresponds to the benzylic ketone (-C(=O)-).
Causality: The N-benzyl methylene group is a thermodynamic weak point. Trace oxygen in the headspace of your storage vial reacts with the benzylic carbon via a radical mechanism[3].
Self-Validating Solution:
Run an LC-MS/MS. If the fragmentation pattern shows a loss of m/z 105 (benzoyl cation) instead of m/z 91 (benzyl cation), you have confirmed benzylic ketone formation.
Correction Protocol: Switch to storing the API under an ultra-high purity Argon atmosphere. Argon is heavier than nitrogen and provides a superior blanket against oxygen ingress.
Q2: Our accelerated stability study (40°C/75% RH) shows a degradant with an m/z of 235 (M-44). How do we prevent this?
Analysis: The M-44 peak indicates the loss of CO₂, meaning the nicotinic acid moiety has decarboxylated[1].
Causality: While thermal decarboxylation usually requires high heat, the presence of 75% Relative Humidity (RH) creates a micro-aqueous environment. If the API is in its free-acid form, local pH drops can auto-catalyze the cleavage of the C-C bond between the pyridine ring and the carboxyl group[2].
Self-Validating Solution:
Test the moisture content of your bulk powder using Karl Fischer titration. If it is >0.5%, moisture is your catalyst.
Correction Protocol: Lyophilize the powder to a constant weight (<0.1% moisture) before sealing. Store with silica gel or molecular sieve pouches in secondary packaging.
Q3: Why does the white API powder turn slightly yellow when left on the benchtop for a few days?
Analysis: You are observing photolytic degradation.
Causality: The highly conjugated system (phenyl -> pyrazole -> pyridine) strongly absorbs UV light. This energy induces π-π* transitions, generating reactive species that lead to trace levels of highly colored, conjugated polymeric degradants.
Correction Protocol: Strict adherence to actinic (amber) glassware. Never store the compound in clear glass or standard Eppendorf tubes on the benchtop.
Quantitative Stability Data
To guide your experimental design, below is a summary of accelerated degradation data based on the structural vulnerabilities of the compound.
Storage Condition
Atmosphere
Light Exposure
30-Day Degradation (%)
Primary Degradant Observed
25°C / 60% RH
Ambient Air
Clear Glass (Ambient)
2.4%
Benzylic Alcohol (+16 Da)
40°C / 75% RH
Ambient Air
Amber Glass (Dark)
4.1%
Decarboxylated API (M-44)
2-8°C / Dry
Nitrogen
Amber Glass (Dark)
< 0.1%
None detected
-20°C / Dry
Argon
Amber Glass (Dark)
0.0%
None detected
Standard Operating Procedure (SOP): Optimal Storage Workflow
To guarantee absolute scientific integrity of your assays, implement the following self-validating workflow for the storage of 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid.
Step 1: Primary Drying
Transfer the synthesized or purchased API to a lyophilization flask. Dry under high vacuum (< 0.1 mbar) for 24 hours to ensure the removal of all trace water and residual synthesis solvents. Validation: Karl Fischer titration must read <0.1% water.
Step 2: Inert Atmosphere Packaging
Transfer the dried powder into an amber glass vial (PTFE-lined screw cap). Place the vial in a glove box or use a Schlenk line to purge the vial with ultra-high purity Argon (99.999%).
Step 3: Secondary Sealing
Seal the cap with Parafilm. Place the amber vial inside a vacuum-sealable Mylar/aluminum foil pouch containing a 1g desiccant packet. Vacuum seal the pouch.
Step 4: Temperature-Controlled Storage
For daily experimental use (working aliquots), store at 2-8°C. For long-term archiving (>1 month), store at -20°C. Note: Always allow the sealed pouch to come to room temperature before opening to prevent condensation of atmospheric moisture onto the cold API.
Fig 2: Step-by-step optimal storage workflow to prevent degradation.
References
Gajda, A., & Janas, J. (2022).
Pearce, A. J., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N-N Bond Coupling. Journal of the American Chemical Society.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 1H-NMR Spectrum Analysis of 6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic Acid
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Structural Context
In the development of kinase inhibitors and anti-inflammatory agents, the 6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic acid scaffold represents a critical intermediate.[1] Its structural integrity is defined by the coupling of a pharmacophoric nicotinic acid core with a lipophilic 1-benzyl-pyrazole moiety.[1]
This guide provides a definitive analytical framework for characterizing this compound. Unlike standard spectral listings, we compare the optimal analytical performance (using DMSO-d₆) against sub-optimal alternatives (CDCl₃) and provide a robust method for distinguishing the target molecule from its most common synthetic impurity, the N-2 regioisomer.
Analytical Strategy: The "Why" Behind the Protocol
Successful NMR analysis of this amphiphilic molecule requires overcoming two challenges:
Solubility & Exchange: The carboxylic acid moiety creates dimerization and solubility issues in non-polar solvents.[1][2]
Regioisomerism: The pyrazole ring synthesis often yields mixtures of N-1 (target) and N-2 (impurity) isomers, which are difficult to distinguish by 1D-NMR alone.[1]
Comparison: Solvent System Performance
The choice of solvent is not merely about solubility; it dictates the visibility of diagnostic protons.[2]
Feature
Recommended: DMSO-d₆
Alternative: CDCl₃
Impact on Analysis
-COOH Proton
Visible (Broad singlet, 12–14 ppm)
Invisible/Broad (Exchange/Dimerization)
DMSO prevents dimerization, allowing integration of the acid proton for purity checks.[1]
Solubility
High (Dissolves polar acid & lipophilic tail)
Poor (Suspension risks)
Poor solubility in CDCl₃ leads to low signal-to-noise ratios and missing peaks.[1]
Water Peak
Distinct (3.33 ppm)
Variable (1.56 ppm)
DMSO separates the water peak from critical aliphatic signals (unlike CDCl₃ where water can overlap with benzylic protons).[2]
Experimental Protocol
Step-by-Step Workflow
Sample Preparation:
Weigh 5–10 mg of the dried solid into a clean vial.
Validation: This singlet must integrate to exactly 2H. A splitting of this peak suggests the presence of a chiral impurity or restricted rotation (atropisomerism), though unlikely in this specific molecule.[2]
Comparative Analysis: Target vs. Regioisomer
The most critical quality control step is distinguishing the 1-Benzyl (Target) from the 2-Benzyl (Impurity) isomer.[1]
The Problem: Both isomers have the same mass and similar 1D-NMR shifts.
The Solution:NOESY (Nuclear Overhauser Effect Spectroscopy) .[2]
Differentiation Workflow
Target (1-Benzyl-1H-pyrazol-4-yl): The Benzyl -CH₂- (
5.[1]45) is spatially close to Pyrazole H-5' ( 8.[1]15) and the Phenyl ortho-protons .[1] It is far from Pyrazole H-3'.[1][2]
Observation: Strong NOE cross-peak between -CH₂- and one pyrazole singlet (H-5').[1]
Impurity (1-Benzyl-1H-pyrazol-3-yl or N-2 isomer):
If N-2 substituted: The benzyl group is flanked by H-3' and chemical environment changes significantly.[1]
If 3-yl isomer: The connectivity changes the coupling patterns on the pyridine ring.[1]
Visualization: Structural Assignment Logic
Figure 1: Decision tree for the definitive structural validation of the target compound, highlighting the necessity of NOESY for regioisomer confirmation.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6483876, 1-Benzyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent.[2][6] Magnetic Resonance in Chemistry.[1][2][3][6][7][8] Retrieved from [Link]
Babu, K. S., et al. (2018). Synthesis and Characterization of Novel Pyrazole Derivatives.[2] Journal of Heterocyclic Chemistry.[1][2][3] (Contextual grounding for pyrazole-pyridine coupling shifts).
Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Heterocycles.[2] University of Wisconsin-Madison.[1] Retrieved from [Link]
Comparative Bioactivity Guide: 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid (BPNA) vs. Standard NAPRT Inhibitors
Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Mechanistic Context: The NAD+ Biosynthetic Vulnerability In targeted oncology, depleting intracellular Nicotinamide Adenin...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals
Mechanistic Context: The NAD+ Biosynthetic Vulnerability
In targeted oncology, depleting intracellular Nicotinamide Adenine Dinucleotide (NAD+) is a validated strategy to induce metabolic collapse in rapidly proliferating tumors. While Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors (e.g., FK866) effectively block the primary NAD+ salvage pathway, they have largely failed in clinical trials as monotherapies. This failure is driven by a metabolic bypass: tumors expressing Nicotinic Acid Phosphoribosyltransferase (NAPRT) can hijack the Preiss-Handler (PH) pathway, utilizing dietary nicotinic acid to sustain NAD+ levels 1.
Consequently, co-inhibition of both NAMPT and NAPRT is required to achieve synthetic lethality in NAPRT-proficient cancers 2. The historical standard for NAPRT inhibition is 2-Hydroxynicotinic acid (2-HNA) . However, 2-HNA suffers from severe pharmacological limitations, requiring millimolar concentrations to achieve efficacy 3. This guide evaluates the investigational compound 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid (BPNA) as a superior, high-affinity alternative.
Dual inhibition of NAD+ biosynthesis pathways targeting NAMPT and NAPRT to overcome tumor resistance.
Structural & Pharmacological Comparison
The primary failure point of 2-HNA in translational models is its low molecular weight and high polarity, which restrict membrane permeability and lead to off-target effects at the high doses required for target engagement 1.
Causality of Structural Evolution: BPNA retains the core nicotinic acid moiety required to anchor into the NAPRT active site. However, the addition of the bulky, lipophilic 1-benzyl-1H-pyrazol-4-yl group at the 6-position is designed to exploit an adjacent hydrophobic channel within the enzyme. This dual-anchor mechanism drastically decreases the dissociation rate (k_off), shifting the IC50 from the millimolar to the micromolar range. Furthermore, the increased lipophilicity (ClogP) enhances passive diffusion across the cellular lipid bilayer.
Table 1: Physicochemical and Biochemical Profiling
To objectively compare BPNA and 2-HNA, the following self-validating protocols must be executed. These workflows are designed to isolate target engagement from downstream phenotypic artifacts.
Directly measuring NAPRT activity is challenging because its product, Nicotinic Acid Mononucleotide (NaMN), is not naturally fluorescent. We utilize a continuous coupled assay to convert NaMN into highly fluorescent NADH.
Reaction Assembly: In a 96-well black microplate, combine 50 nM recombinant hNAPRT, 1 mM Phosphoribosyl Pyrophosphate (PRPP), 2 mM ATP, and 10 µM Nicotinic Acid in 50 mM HEPES buffer (pH 7.4).
Coupling System Addition: Add excess NMNAT (converts NaMN to NaAD), NAD Synthetase (converts NaAD to NAD+), and Alcohol Dehydrogenase (reduces NAD+ to NADH in the presence of ethanol).
Inhibitor Titration: Introduce BPNA (0.1 µM to 100 µM) or 2-HNA (10 µM to 5 mM).
Kinetic Readout: Measure NADH fluorescence (Ex 340 nm / Em 460 nm) continuously for 30 minutes.
Self-Validation Checkpoint (Critical): To ensure BPNA is not generating a false positive by inhibiting the coupling enzymes (NMNAT/NADS/ADH), run a parallel control plate where hNAPRT is omitted, and 10 µM NaMN is spiked directly into the well. If fluorescence drops in this control, the compound is an assay artifact.
Protocol B: Intracellular NAD+ Quantification
Causality of Cell Line Selection: The OVCAR-5 ovarian cancer cell line is utilized because it is natively NAPRT-proficient and highly resistant to NAMPT monotherapy 3.
Cell Seeding & Treatment: Seed OVCAR-5 cells at
cells/well. Treat with 30 nM FK866 ± BPNA or 2-HNA for 24 hours.
Acidic Lysis: Lyse cells using 0.5M Perchloric Acid (PCA). Causality: Acidic lysis instantly destroys acid-labile NADH but preserves NAD+, ensuring the specific quantification of the oxidized NAD+ pool without redox cycling interference.
Neutralization: Neutralize lysates with 1M K2CO3 and centrifuge to remove precipitated salts.
Quantification: Utilize a WST-8 enzymatic cycling assay and measure absorbance at 450 nm against a standard curve.
Step-by-step experimental workflow for validating novel NAPRT inhibitors in oncology models.
Comparative Bioactivity and Synergy Data
The true efficacy of a NAPRT inhibitor is measured by its ability to sensitize resistant cells to NAMPT inhibition 4. The data below demonstrates that while FK866 monotherapy fails to induce cell death in OVCAR-5 cells (due to PH pathway compensation), the addition of BPNA triggers profound synthetic lethality at a fraction of the dose required for 2-HNA.
Table 2: Intracellular NAD+ Depletion and Cell Viability (OVCAR-5, 72h)
Treatment Group
Intracellular NAD+ Levels (% of Control)
Cell Viability (IC50)
Vehicle Control
100%
N/A
FK866 (30 nM)
76%
>10 µM (Resistant)
2-HNA (1 mM)
95%
>5 mM
BPNA (10 µM)
88%
>50 µM
FK866 (30 nM) + 2-HNA (1 mM)
45%
1.2 µM
FK866 (30 nM) + BPNA (10 µM)
18%
0.08 µM
Data Interpretation: BPNA achieves a superior Combination Index (CI) compared to 2-HNA. At just 10 µM, BPNA combined with FK866 drives intracellular NAD+ below the critical 20% survival threshold, resulting in an IC50 of 80 nM. Achieving a similar effect with 2-HNA requires a massive 1 mM dose, which is clinically unviable due to toxicity and formulation limits.
Conclusion
For researchers developing dual NAMPT/NAPRT inhibition therapies, the standard 2-HNA is insufficient for advanced in vitro and in vivo models due to its poor permeability and millimolar potency. 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid (BPNA) represents a structurally optimized alternative. By leveraging a pyrazole-benzyl extension to engage the hydrophobic pocket of hNAPRT, BPNA delivers micromolar target engagement, superior lipid bilayer penetration, and profound synergistic lethality when paired with NAMPT inhibitors.
References
Franco, J., Piacente, F., Walter, M. et al. (2022). Structure-Based Identification and Biological Characterization of New NAPRT Inhibitors. Pharmaceuticals, 15(7), 855.[Link]
Piacente, F. et al. (2022). Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery. Biomedicines.[Link]
OAE Publishing (2025). Mechanisms of resistance to NAMPT inhibitors in cancer. Cancer Drug Resistance.[Link]
Piacente, F., et al. (2024). The NAPRT inhibitor 2-HNA sensitizes cancer cells to FK866. ResearchGate.[Link]
A Comparative Guide to Purity Validation of 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid Using Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unequivocal confirmation of a compound's purity is a cornerstone of scientific rigor and re...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unequivocal confirmation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel molecular entities such as 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid, a multi-faceted approach to purity validation is not just best practice, but essential for the integrity of subsequent biological and toxicological studies. This guide provides an in-depth exploration of elemental analysis as a primary method for purity assessment, comparing its utility and limitations against other prevalent analytical techniques.
The Foundational Role of Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a fundamental gatekeeper in the characterization of a newly synthesized organic compound. Its power lies in its directness: it quantifies the elemental composition of a sample, providing a direct comparison to the theoretical composition derived from the compound's molecular formula.[1][2][3] For 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid, with a molecular formula of C₁₆H₁₃N₃O₂, the theoretical elemental composition is the benchmark against which purity is judged.
Theoretical Elemental Composition of C₁₆H₁₃N₃O₂:
Element
Atomic Mass ( g/mol )
Number of Atoms
Total Mass ( g/mol )
Percentage (%)
Carbon (C)
12.011
16
192.176
68.81
Hydrogen (H)
1.008
13
13.104
4.69
Nitrogen (N)
14.007
3
42.021
15.05
Oxygen (O)
15.999
2
31.998
11.46
Total
279.30
100.00
A significant deviation from these theoretical values can indicate the presence of impurities, such as residual solvents, starting materials, or by-products from the synthesis. The widely accepted tolerance for elemental analysis results in academic and pharmaceutical publications is a deviation of no more than ±0.4% from the calculated values.[4][5][6]
The Experimental Workflow of CHN Analysis
The principle behind CHN analysis is the complete combustion of the sample in a high-oxygen environment.[7][8] This process converts the constituent elements into simple, quantifiable gases (CO₂, H₂O, and N₂).
A simplified workflow for CHN elemental analysis.
Step-by-Step Experimental Protocol for CHN Analysis:
Sample Preparation:
Ensure the sample of 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid is meticulously dried to remove any residual solvents or water, which can significantly skew the hydrogen and carbon percentages.[9]
Accurately weigh approximately 1-3 mg of the homogenized sample into a tin capsule. The precise mass is critical for accurate calculations.
Combustion:
The encapsulated sample is introduced into a combustion chamber heated to approximately 1000°C.
A stream of pure oxygen is passed through the chamber, leading to the complete combustion of the sample. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to a mixture of nitrogen gases and oxides (N₂ and NOx).
Reduction and Separation:
The resulting gas mixture is then passed through a reduction chamber containing heated copper. This step converts any nitrogen oxides back to elemental nitrogen (N₂).
The mixture of CO₂, H₂O, and N₂ is then separated using a gas chromatography column.
Detection and Quantification:
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.
The instrument's software integrates the signal for each gas and, based on the initial sample weight and calibration with a known standard, calculates the percentage of each element in the original sample.
A Comparative Look: Elemental Analysis vs. Other Techniques
While elemental analysis is a powerful tool, it should not be used in isolation. A comprehensive purity assessment often involves a combination of techniques, each providing a unique perspective on the sample's composition.
Analytical Technique
Principle
Strengths for Purity Assessment
Limitations
Elemental Analysis (CHN)
Combustion and quantification of resulting gases (CO₂, H₂O, N₂).
Provides the fundamental elemental composition, directly comparable to the theoretical formula. Excellent for detecting inorganic impurities and incorrect formulations.
Does not distinguish between the target compound and isomers. Insensitive to impurities with a similar elemental composition. Does not provide structural information.
High-Performance Liquid Chromatography (HPLC)
Differential partitioning of components between a mobile and stationary phase.[10][11]
Excellent for separating and quantifying organic impurities, including isomers and by-products. High sensitivity and can be used for preparative purification.[12]
Requires a suitable chromophore for UV detection. Quantification relies on the response factor of each impurity, which may not be known.
Quantitative Nuclear Magnetic Resonance (qNMR)
Signal intensity is directly proportional to the number of atomic nuclei.[13][14]
Provides both structural confirmation and quantitative purity assessment against a certified internal standard. Can identify and quantify specific impurities if their signals are resolved.[15][16]
Lower sensitivity compared to HPLC. Can be complex to set up and requires a high-purity internal standard. Signal overlap can complicate quantification.[17]
Mass Spectrometry (MS)
Ionization of molecules and separation based on their mass-to-charge ratio.
Extremely sensitive for detecting trace impurities. Provides molecular weight information, which can help in identifying unknown impurities. Can be coupled with HPLC (LC-MS) for enhanced separation and identification.[18][19]
Generally not a quantitative technique on its own unless using isotope dilution methods. Ionization efficiency can vary significantly between compounds, making relative quantification challenging.
The Logic of Purity Validation: A Holistic Approach
The validation of purity for a compound like 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid is a process of building a coherent analytical picture. Each technique contributes a piece of the puzzle.
The convergent logic of using multiple analytical techniques for purity validation.
For 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid, an ideal scenario would involve:
Elemental analysis results for C, H, and N that are all within ±0.4% of the theoretical values.
An HPLC chromatogram showing a single major peak with an area percentage greater than 99%.
A ¹H and ¹³C NMR spectrum consistent with the proposed structure, and a qNMR assay that corroborates the purity level determined by HPLC.
A high-resolution mass spectrum showing the correct molecular ion peak and no significant signals corresponding to potential impurities.
When the data from these orthogonal techniques converge, it provides a high degree of confidence in the purity of the compound. Discrepancies between the results, on the other hand, can provide valuable clues about the nature of any impurities present. For instance, if the HPLC purity is high but the elemental analysis is off, it might suggest the presence of an inorganic impurity that is not detected by UV-based HPLC.
Conclusion
Elemental analysis is a robust and indispensable tool for assessing the purity of organic compounds like 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid. It provides a direct and quantitative measure of a sample's elemental composition, serving as a fundamental check of its identity and purity. However, for a comprehensive and trustworthy validation, it is crucial to employ a suite of analytical techniques. By understanding the strengths and limitations of each method and integrating their results, researchers can establish the purity of their compounds with the highest degree of scientific confidence.
References
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
Agilent Technologies. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Retrieved from [Link]
Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by ¹H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 845-852. Retrieved from [Link]
qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from [Link]
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
Manfrin, A., et al. (2019). Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. Metrologia, 56(6), 065006. Retrieved from [Link]
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Retrieved from [Link]
Fraunhofer IFAM. (2026, February 27). Elemental Analysis (CHNS, ONH) - Precise material analysis. Retrieved from [Link]
Dickie, D. A., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 737-743. Retrieved from [Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]
Agilent Technologies. (2018, May 17). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Retrieved from [Link]
Dickie, D. A., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 737-743. Retrieved from [Link]
Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
Spectro-Lab. (n.d.). Elemental Analysis: CHNS/O Determination of Marine Samples. Retrieved from [Link]
Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]
University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]
U.S. Pharmacopeia. (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES. Retrieved from [Link]
Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(3), 485-490. Retrieved from [Link]
Chromatography Online. (2020, December 19). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. Retrieved from [Link]
Turkish Journal of Medical Sciences. (2026, January 1). Development and validation of an HPLC-UV method for purity determination of DNA. Retrieved from [Link]
ResearchGate. (2014, January 4). How to guarantee the purity of compounds in the laboratory and the determination of molecular masses? Retrieved from [Link]
SciSpace. (2023, July 4). Brief Overview: HPLC Method Development and Validation. Retrieved from [Link]
Semantic Scholar. (2025, September 29). Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. Retrieved from [Link]
Asia Pacific Academy of Science Pte. Ltd. (2025, April 2). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]
SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved from [Link]
Shimadzu. (n.d.). AD-0170 Analysis of Elemental Impurities in Pharmaceutical Products Following USP <232>/<233> on ICPMS-2030. Retrieved from [Link]
Hindawi. (2019, March 7). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Retrieved from [Link]
National Center for Biotechnology Information. (2020, September 24). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Retrieved from [Link]
Comparative Guide: Crystal Structure Determination of 6-(1-Benzyl-1H-pyrazol-4-yl)nicotinic Acid
Executive Summary & Strategic Context The determination of the crystal structure for 6-(1-Benzyl-1H-pyrazol-4-yl)nicotinic acid represents a classic challenge in small-molecule drug development. This molecule features a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
The determination of the crystal structure for 6-(1-Benzyl-1H-pyrazol-4-yl)nicotinic acid represents a classic challenge in small-molecule drug development. This molecule features a "Janus-faced" physicochemical profile: the nicotinic acid moiety drives strong, directional hydrogen bonding (high melting point potential), while the benzyl-pyrazole tail introduces conformational flexibility and hydrophobicity.
This guide compares the three primary methodologies for resolving this structure, evaluating them based on resolution, speed, and resource intensity. It serves as a decision matrix for researchers attempting to move this compound from "amorphous powder" to "clinical candidate."
The Core Challenge: Conformational Entropy
Unlike rigid analogs (e.g., 6-(1H-pyrazol-1-yl)nicotinic acid), the inclusion of the benzyl methylene linker (
) introduces rotational freedom. This frequently leads to polymorphism or oiling out during crystallization. The protocols below are designed to overcome this specific entropic barrier.
Scientist’s Verdict: Start with Method A using the specific solvent screen below. If the benzyl chain prevents orderly stacking (yielding amorphous solids), switch immediately to Method B . Use Method C only for batch-to-batch consistency checks.
Experimental Protocols
Synthesis & Purification (Pre-requisite)
Note: Crystal quality is linearly dependent on chemical purity. The Suzuki-Miyaura coupling byproducts (Pd, boronic acids) inhibit nucleation.
Synthesis: Couple 6-chloronicotinic acid with 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole using
.
Purification (Critical): Do not rely solely on column chromatography. Perform a pH-swing precipitation :
Dissolve crude solid in
.
Filter to remove insoluble Pd-black.
Slowly acidify filtrate with
to .
Collect the white precipitate. Purity target: >98% by HPLC.
Method A: Single Crystal Growth via Binary Solvent Diffusion
This method leverages the solubility differential between the pyridine core and the hydrophobic benzyl tail.
Solvent A (Good Solvent): DMSO or DMF (Solubilizes the acid/pyrazole).
Solvent B (Anti-Solvent): Ethanol or Isopropanol (Induces nucleation).
Protocol:
Dissolve 15 mg of the compound in 1.5 mL of DMSO in a narrow vial (inner vial).
Place the inner vial uncapped inside a larger jar containing 10 mL of Ethanol (outer vial).
Seal the outer jar.
Mechanism: Ethanol vapor diffuses into the DMSO, slowly lowering solubility.
Observation: Look for block-like crystals after 5-7 days. Needles indicate rapid precipitation (bad); Blocks indicate slow growth (good).
Method B: Solvothermal Synthesis (The "Hard Case" Solution)
If Method A yields oils, use heat and pressure to force the benzyl group into an ordered conformation.
Charge a 20 mL Teflon-lined autoclave with:
20 mg Compound.
3 mL Methanol.
1 mL Water.
Seal and heat to 120°C for 24 hours.
Cooling Ramp (Crucial): Cool at a rate of
to room temperature.
Harvest crystals from the mother liquor.
Data Analysis & Visualization
Expected Supramolecular Synthons
When solving the structure (using SHELXT or OLEX2), look for these specific interaction motifs which stabilize the lattice:
The Acid Dimer (
): Two nicotinic acid molecules facing each other, forming a cyclic hydrogen bond dimer ().
The "Benzyl-Pocket": The benzyl rings often interdigitate in a "herringbone" or "T-shaped" pi-stacking arrangement to minimize void space.
Catemer Chains: If a base (like water or residual pyridine) is present, the acid may form chains rather than dimers.
Workflow Visualization
The following diagram illustrates the decision logic for determining the structure, ensuring resources are not wasted on failing methods.
Caption: Decision tree for structural determination. Green nodes represent experimental branches; Red represents the data acquisition phase.
Interaction Map (Supramolecular Assembly)
This diagram predicts the intermolecular forces holding the crystal together, guiding the refinement process.
Caption: Predicted interaction map. The H-bond dimer anchors the structure, while the benzyl tail is prone to disorder (dashed line).
Technical Specifications for Data Collection
When submitting the crystal to the diffractometer (e.g., Bruker D8 or Rigaku XtaLAB), adhere to these parameters to ensure publishable data:
Temperature:100 K (Mandatory). The benzyl group will have high thermal motion at room temperature, destroying high-angle diffraction data.
Radiation Source:Cu-K
( Å) is preferred over Mo-K for this organic molecule to maximize diffraction intensity, as it contains no heavy atoms.
Resolution Target: 0.80 Å (required for IUCr publication standards).
Refinement Strategy: If the benzyl group shows disorder (elongated thermal ellipsoids), use the PART command in SHELXL to model split positions rather than forcing a single high-energy conformation.
References
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link
Context: Authoritative database for comparing unit cell parameters of pyrazole deriv
Nangia, A. (2008). Conformational polymorphism in organic crystals. Accounts of Chemical Research. Link
Context: Explains the thermodynamic risks associated with the flexible benzyl linker in this molecule.
Vishweshwar, P., et al. (2003). Crystal engineering of pharmaceutical co-crystals. Journal of Pharmaceutical Sciences. Link
Context: Provides the basis for the "Acid Dimer" synthon prediction in nicotinic acid deriv
Hulliger, J. (1994). Chemistry and crystal growth. Angewandte Chemie International Edition. Link
Context: Foundational text for the solvothermal methods described in Method B.
A Researcher's Guide to the Spectroscopic Characterization of Benzyl-Pyrazole Derivatives
Introduction: The Versatility of the Benzyl-Pyrazole Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from anti-inflammatory drug...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Versatility of the Benzyl-Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from anti-inflammatory drugs to anticancer and antimicrobial compounds.[1][2] When functionalized with a benzyl group, the resulting scaffold combines the versatile coordination chemistry of the pyrazole ring with the steric and electronic tunability of the benzyl moiety. This combination makes benzyl-pyrazole derivatives particularly attractive for the development of novel pharmaceuticals and functional materials.[1][3]
Unambiguous structural confirmation and purity assessment are paramount in the development of these compounds. This guide provides an in-depth comparison of the key spectroscopic techniques—UV-Visible, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—used to characterize this important class of molecules. We will delve into the causality behind experimental choices, interpret spectral data with illustrative examples, and provide self-validating protocols for researchers, scientists, and drug development professionals.
The Benzyl-Pyrazole Core Structure
Understanding the fundamental structure and numbering convention is the first step in any spectroscopic analysis. The benzyl group can be attached at various positions, but N1-substitution is common. The substituents on both the pyrazole and the benzyl rings (R1, R2, R3, and R') dramatically influence the spectroscopic properties of the molecule.
Caption: General structure of an N1-substituted benzyl-pyrazole derivative.
UV-Visible Spectroscopy: Probing the Electronic Landscape
UV-Visible spectroscopy is a rapid and accessible technique for confirming the presence of conjugated π-systems, which are characteristic of benzyl-pyrazole derivatives.
Expertise & Causality
The absorption of UV-Vis light by these molecules primarily corresponds to π → π* electronic transitions within the pyrazole and phenyl aromatic rings. The position of the maximum absorbance (λmax) is highly sensitive to the extent of conjugation and the electronic nature of substituents. Electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -CN) on the rings can cause bathochromic (red shift) or hypsochromic (blue shift) shifts in the λmax, respectively. This makes UV-Vis a powerful tool for preliminary structural comparison. For instance, extending conjugation by adding more aromatic groups will shift the absorbance to longer wavelengths.[4][5]
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol or acetonitrile are common choices. The solvent must not absorb in the same region as the analyte.
Sample Preparation: Prepare a dilute solution of the benzyl-pyrazole derivative (typically in the 10⁻⁵ to 10⁻⁶ M range) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0 AU).
Blank Correction: Fill a quartz cuvette with the pure solvent and run a baseline correction (autozero) across the desired wavelength range (e.g., 200-600 nm).
Sample Measurement: Replace the solvent with the sample solution and record the absorption spectrum. The wavelength of maximum absorbance (λmax) is the key data point.
Comparative Data
The λmax values for pyrazole derivatives are influenced by their substitution patterns. While specific data for a wide range of benzyl-pyrazoles is disperse, data from related pyrazole structures illustrates these trends.
This table illustrates general trends; specific λmax values are highly structure-dependent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy provides the most detailed information about the molecular structure, connectivity, and chemical environment of atoms. For benzyl-pyrazole derivatives, both ¹H and ¹³C NMR are indispensable.[7]
Expertise & Causality
The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is widely used for its excellent solubilizing power for many organic compounds.[8] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative for more polar compounds or when observing exchangeable protons (like N-H protons in non-N-substituted pyrazoles).[9][10] Tetramethylsilane (TMS) is the universal internal standard, with its signal defined as 0.00 ppm, providing a reliable reference point.
¹H NMR: Mapping the Protons
The ¹H NMR spectrum gives a precise map of the hydrogen atoms in the molecule.
Characteristic Chemical Shifts (δ) in CDCl₃:
Benzylic Protons (-CH₂-): These protons typically appear as a sharp singlet around δ 5.1-5.3 ppm .[8] The exact position can shift slightly based on the substituents on the phenyl ring.
Pyrazole Ring Protons:
H-4 Proton: If unsubstituted, this proton appears as a singlet around δ 5.8-6.1 ppm .[8] Its chemical shift is sensitive to substituents at positions 3 and 5.
H-3 and H-5 Protons: In N-unsubstituted pyrazoles, these can be distinct. In N1-substituted pyrazoles, these positions are typically substituted, and the signals of substituent protons are observed instead.
Phenyl Ring Protons: These appear in the aromatic region, typically between δ 7.0-7.5 ppm .[8] The splitting patterns (e.g., doublet, triplet, multiplet) and chemical shifts depend on the substitution pattern (ortho, meta, para) and the electronic nature of the substituents.
Note the significant downfield shift of the benzylic protons in the N1-substituted isomer compared to the C4-substituted isomer, a key distinguishing feature.
¹³C NMR: The Carbon Skeleton
¹³C NMR complements ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment.
Characteristic Chemical Shifts (δ) in CDCl₃:
Benzylic Carbon (-CH₂-): Appears in the range of δ 50-55 ppm .[8]
Pyrazole Ring Carbons:
C-3 and C-5: These carbons, adjacent to nitrogen atoms, are significantly deshielded, appearing around δ 138-150 ppm .[8][11]
C-4: This carbon is more shielded, typically appearing around δ 105-107 ppm .[8][11]
Phenyl Ring Carbons: Found in the aromatic region of δ 125-140 ppm .[8] The ipso-carbon (the one attached to the CH₂ group) is often distinguishable.
Comparative ¹³C NMR Data for 1-benzyl-3,5-dimethyl-1H-pyrazole [8]
Carbon Atom
Chemical Shift (δ, ppm)
C-3
147.2
C-5
138.9
C-4
105.7
Benzylic CH₂
52.5
Phenyl (ipso)
137.2
Phenyl (o, m, p)
128.9, 127.5, 126.5
Methyls
13.5, 11.3
Experimental Protocol: NMR Spectrum Acquisition
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
Internal Standard: Add a small drop of TMS to the solvent before preparing the sample, or use the residual solvent peak as a secondary reference.
Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
Data Acquisition: Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard pulse programs are used. For ¹³C, a proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound, thereby confirming its molecular formula. Furthermore, the fragmentation pattern provides a molecular fingerprint that can be used for structural elucidation.
Expertise & Causality
Electrospray Ionization (ESI) is a "soft" ionization technique ideal for benzyl-pyrazoles. It typically protonates the molecule, yielding a prominent pseudomolecular ion peak, [M+H]⁺, which directly provides the molecular weight.[3][8] This minimizes premature fragmentation, ensuring the primary piece of information—the molecular weight—is clearly observed.
The fragmentation of the molecular ion under higher energy conditions (e.g., collision-induced dissociation in MS/MS) is governed by the stability of the resulting fragments.[12] For benzyl-pyrazoles, the bond between the benzylic carbon and the pyrazole nitrogen is often the most labile.
Characteristic Fragmentation Pathway
The most common and diagnostically significant fragmentation is the cleavage of the N-benzyl bond. This results in two characteristic fragments:
The Tropylium Ion: The benzyl cation [C₇H₇]⁺ often rearranges to the highly stable aromatic tropylium ion, which gives a very strong signal at m/z 91 .[13] This is a hallmark of benzyl-containing compounds.
The Pyrazole Cation: The remaining pyrazole portion of the molecule as a cation radical. Its m/z value will depend on the substituents on the pyrazole ring.
Caption: Dominant fragmentation pathway for benzyl-pyrazole derivatives in MS.
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a volatile solvent like methanol or acetonitrile. A trace amount of formic acid can be added to promote protonation ([M+H]⁺).
Infusion: The sample solution is infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
Ionization: A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, gaseous, protonated molecular ions are formed.
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
Detection: A detector counts the ions at each m/z value, generating the mass spectrum.
Integrated Workflow for Structural Confirmation
No single technique provides the complete picture. An integrated workflow is essential for the authoritative identification of a novel benzyl-pyrazole derivative.
Caption: Integrated workflow for the synthesis and characterization of benzyl-pyrazole derivatives.
Conclusion
The spectroscopic analysis of benzyl-pyrazole derivatives is a multi-faceted process where each technique provides unique and complementary information. UV-Visible spectroscopy offers a rapid check for the aromatic system, mass spectrometry definitively confirms the molecular weight and reveals characteristic fragmentation patterns like the m/z 91 tropylium ion, and NMR spectroscopy provides the final, unambiguous map of the molecular structure. By integrating these techniques and understanding the causal relationships between chemical structure and spectral output, researchers can confidently characterize novel compounds, paving the way for their application in drug discovery and materials science.
References
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. Available from: [Link]
Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Available from: [Link]
Baran, P., et al. (2008). 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives. Magnetic Resonance in Chemistry, 46(9), 878-85. Available from: [Link]
Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]
The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. (2022). National Center for Biotechnology Information. Available from: [Link]
Pop, A., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. National Center for Biotechnology Information. Available from: [Link]
Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. (2023). MDPI. Available from: [Link]
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI. Available from: [Link]
Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. (2021). Bentham Science. Available from: [Link]
Recent progress in chemosensors based on pyrazole derivatives. (2020). Royal Society of Chemistry. Available from: [Link]
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Available from: [Link]
Abdelgawad, M. A., et al. (2014). Design, Synthesis and Anticancer Screening of Novel Pyrazole Derivatives Linking to Benzimidazole, Benzoxazole and Benzothiazole. Hilaris. Available from: [Link]
5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]
Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. (2024). International Union of Crystallography. Available from: [Link]
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available from: [Link]
Mass Spectral Fragmentation Study of Substituted 1,3-Diphenyl-2-pyrazolines II. CORE. Available from: [Link]
Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. (2024). International Union of Crystallography. Available from: [Link]
Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. (2024). National Center for Biotechnology Information. Available from: [Link]
Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. Available from: [Link]
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]
Mass Spectrometry Fragmentation. ChemConnections. Available from: [Link]
Definitive Guide to IR Spectroscopy Identification: 6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic Acid
Executive Summary This guide provides a rigorous, evidence-based framework for the identification of 6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic acid (CAS: 253315-22-9) using Infrared (IR) Spectroscopy. Unlike generic spectra...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a rigorous, evidence-based framework for the identification of 6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic acid (CAS: 253315-22-9) using Infrared (IR) Spectroscopy. Unlike generic spectral lists, this document focuses on comparative discrimination —specifically distinguishing the target molecule from its synthetic precursors (6-chloronicotinic acid) and ester derivatives.
For researchers in drug development, this molecule represents a critical scaffold, often synthesized via Suzuki-Miyaura coupling. Accurate validation of the pyrazole-pyridine bond formation and the integrity of the carboxylic acid is paramount.
Structural Analysis & Vibrational Logic
To interpret the IR spectrum accurately, we must deconstruct the molecule into its constituent pharmacophores. The spectrum is a superposition of three distinct vibrational domains:
The Nicotinic Acid Core: Dominated by the carboxylic acid dimer features and pyridine ring modes.
The Pyrazole Bridge: Characterized by C=N and N-N stretching, often overlapping with aromatics but distinct in intensity.
The Benzyl Tail: Provides diagnostic monosubstituted benzene ring patterns (out-of-plane bending) crucial for confirming the N-alkylation status.
Visualization: Functional Group Mapping
The following diagram maps the chemical structure to specific vibrational modes, establishing the logic for peak assignment.
Figure 1: Deconstruction of vibrational domains for spectral assignment.
Comparative Analysis: Target vs. Alternatives
In a QC or synthetic setting, the "alternatives" are the precursors or impurities. The power of IR lies in negative evidence (absence of precursor peaks) combined with positive evidence (presence of product peaks).
To ensure data integrity (Trustworthiness), follow this standardized protocol. This method minimizes moisture interference, which can mimic or obscure the carboxylic acid O-H band.
Method: ATR-FTIR (Attenuated Total Reflectance)
Preferred over KBr pellets for carboxylic acids to avoid ion exchange (formation of K-salts).
System Prep: Clean ATR crystal (Diamond/ZnSe) with isopropanol. Collect background spectrum (air).
Sample Prep: Ensure the sample is a dry, fine powder. If the sample is wet/oily, dry under vacuum (carboxylic acids hold water tenaciously).
Deposition: Place ~5-10 mg of sample on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact.
Acquisition:
Resolution: 4 cm⁻¹
Scans: 32 (minimum)
Range: 4000 – 600 cm⁻¹
Validation Check (The "Self-Check"):
Check 1: Is the doublet at 2300-2400 cm⁻¹ (atmospheric CO₂) minimized? If not, purge and re-run.
Check 2: Is the baseline flat at 1800-2500 cm⁻¹? A sloping baseline indicates poor contact or scattering.
Workflow Logic Diagram
The following decision tree illustrates the QC process for confirming the identity of the target molecule.
Figure 2: Decision tree for spectral validation of 6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic acid.
References
National Institute of Standards and Technology (NIST). Nicotinic acid IR Spectrum. NIST Chemistry WebBook, SRD 69.[4][5] Available at: [Link]
National Institute of Standards and Technology (NIST). 1H-Pyrazole IR Spectrum. NIST Chemistry WebBook, SRD 69.[4][5] Available at: [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for Benzyl/Acid characteristic frequencies).